(S)-2-phenylpiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAUTGOUJDVEI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451194 | |
| Record name | (S)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70665-05-3 | |
| Record name | (S)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stereochemistry and absolute configuration of 2-phenylpiperidine
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-Phenylpiperidine
Introduction
2-Phenylpiperidine is a significant heterocyclic compound featuring a phenyl group attached to a piperidine ring. This structural motif is a key component in a wide range of biologically active molecules and serves as a valuable chiral building block in medicinal chemistry and pharmaceutical development.[1][2] The presence of a stereocenter at the second position of the piperidine ring imparts chirality to the molecule, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. The precise three-dimensional arrangement of atoms, or absolute configuration, at this chiral center is critical as it often dictates the pharmacological and toxicological properties of the molecule. This guide provides a comprehensive overview of the stereochemistry of 2-phenylpiperidine, methods for determining its absolute configuration, and relevant experimental protocols.
Stereochemistry of 2-Phenylpiperidine
The carbon atom at the 2-position of the piperidine ring in 2-phenylpiperidine is bonded to four different groups: a hydrogen atom, the nitrogen atom of the ring, the C3 carbon of the ring, and a phenyl group. This makes it a chiral center, giving rise to two enantiomers: (R)-2-phenylpiperidine and (S)-2-phenylpiperidine.[3] The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, where substituents are ranked based on atomic number.[4][5]
These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and more importantly, they can exhibit distinct biological activities due to differential binding to chiral biological targets like enzymes and receptors.
Determination of Absolute Configuration
Several analytical techniques are employed to determine the absolute configuration of chiral molecules like 2-phenylpiperidine.
X-ray Crystallography
Table 1: Crystallographic Data for a 2-Phenylpiperidine Derivative
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|
| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | C₂₆H₂₅BrFN₃O₂ | Triclinic | P-1 | 7.1606 | 10.4832 | 14.6933 | 97.046 | 1069.04 | 2 |
Source: Adapted from crystallographic data presented in scientific literature.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted to determine the absolute configuration and enantiomeric purity of chiral compounds.[9][10][11] This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. The absolute configuration can often be assigned by comparing the NMR data to that of standards with known configurations.[10]
Chiroptical Methods
Chiroptical techniques measure the differential interaction of chiral molecules with polarized light.
-
Optical Rotation: Enantiomers rotate plane-polarized light to the same extent but in opposite directions. The specific rotation, [α], is a characteristic physical property. The direction of rotation is denoted by (+) for dextrorotatory and (-) for levorotatory. It is important to note that the sign of optical rotation does not directly correlate with the R or S configuration.[7]
-
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and refraction, respectively, of left and right circularly polarized light. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparison with known compounds or through theoretical calculations.
Synthesis and Chiral Resolution of 2-Phenylpiperidine
Enantiomerically pure 2-phenylpiperidine can be obtained through asymmetric synthesis or by resolving a racemic mixture.
-
Asymmetric Synthesis: This involves creating the chiral center in a stereocontrolled manner. One common approach is the catalytic asymmetric hydrogenation of 2-phenylpyridine or its derivatives using a chiral catalyst.[12]
-
Chiral Resolution: This is the process of separating a racemic mixture into its constituent enantiomers.
-
Classical Resolution: This involves reacting the racemic 2-phenylpiperidine with a chiral resolving agent, such as tartaric acid or (S)-(+)-camphorsulfonic acid, to form a mixture of diastereomeric salts.[13] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered from the separated diastereomeric salt.
-
Kinetic Resolution: This method involves the differential reaction rate of the two enantiomers with a chiral reagent or catalyst.[14][15] One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer. For instance, kinetic resolution of N-Boc-2-phenylpiperidine can be achieved through asymmetric deprotonation using a chiral base like n-BuLi/(-)-sparteine.[14]
-
Experimental Protocols
Protocol for Chiral Resolution of (±)-2-Piperidin-2-yl-ethanol (A Derivative of 2-Phenylpiperidine)
This protocol is adapted from established procedures for resolving chiral piperidine derivatives.[13]
-
Preparation of the Solution: A mixture of (R,S)-2-piperidin-2-yl-ethanol (127 g, 980 mmol) is dissolved in 260 mL of 95% ethanol.
-
Addition of Resolving Agent: A solution of (S)-(+)-camphorsulfonic acid (228.7 g, 1.0 eq.) in 150 mL of 95% ethanol is added to the piperidine solution.
-
Crystallization: The resulting solution is heated to reflux and then allowed to cool slowly to room temperature, promoting the crystallization of one of the diastereomeric salts.
-
Isolation: The crystallized salt is collected by filtration and washed with cold ethanol.
-
Liberation of the Free Base: The isolated salt is dissolved in water, and the solution is basified (e.g., with NaOH) to liberate the free piperidine ethanol enantiomer.
-
Extraction: The aqueous solution is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched piperidine derivative.
-
Analysis: The enantiomeric purity of the product is determined using chiral HPLC.
Visualizations
Caption: Logical relationship for determining the absolute configuration.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
References
- 1. 2-Phenylpiperidine | C11H15N | CID 103020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 5. Absolute Configurations Assigning R and S - Chad's Prep® [chadsprep.com]
- 6. benchchem.com [benchchem.com]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 14. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 15. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (S)-2-Phenylpiperidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral compound (S)-2-phenylpiperidine. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.
Summary of Spectroscopic Data
The following tables provide a concise summary of the key spectroscopic parameters for this compound, a compound with the molecular formula C₁₁H₁₅N and a molecular weight of approximately 161.24 g/mol .[1][2][3]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.20 - 7.40 | m | - | 5H | Aromatic (C₆H₅) |
| 3.60 | dd | J = 10.8, 2.8 Hz | 1H | CH (Piperidine C2) |
| 3.15 | dt | J = 12.0, 2.8 Hz | 1H | CH₂ (Piperidine C6-eq) |
| 2.75 | t | J = 12.0 Hz | 1H | CH₂ (Piperidine C6-ax) |
| 1.95 | br s | 1H | NH | |
| 1.50 - 1.90 | m | - | 6H | CH₂ (Piperidine C3, C4, C5) |
Note: Data is predicted and compiled from typical values for similar structures. Experimental values may vary based on solvent and instrument conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.0 | Aromatic (C-ipso) |
| 128.5 | Aromatic (C-ortho) |
| 127.0 | Aromatic (C-para) |
| 126.5 | Aromatic (C-meta) |
| 62.0 | CH (Piperidine C2) |
| 47.5 | CH₂ (Piperidine C6) |
| 36.0 | CH₂ (Piperidine C3) |
| 26.0 | CH₂ (Piperidine C5) |
| 25.0 | CH₂ (Piperidine C4) |
Note: Data is predicted and compiled from typical values for similar structures. Experimental values may vary based on solvent and instrument conditions.
Table 3: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2950 | Strong | Aliphatic C-H Stretch |
| 1600, 1490, 1450 | Medium-Weak | Aromatic C=C Bending |
| 1100 - 1200 | Medium | C-N Stretch |
| 700, 750 | Strong | Monosubstituted Benzene Bend |
Note: Data is predicted based on characteristic functional group absorptions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 161 | 40 | [M]⁺ (Molecular Ion) |
| 160 | 100 | [M-H]⁺ |
| 104 | 30 | [C₇H₆N]⁺ |
| 84 | 90 | [C₅H₁₀N]⁺ (Piperidine fragment) |
| 77 | 25 | [C₆H₅]⁺ (Phenyl fragment) |
Note: Fragmentation pattern is predicted based on typical fragmentation of similar structures.
Experimental Protocols
The acquisition of the spectroscopic data for this compound requires standardized experimental procedures to ensure accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for carbon signals (e.g., 0-160 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty salt plates or a pure KBr pellet is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
The Enantioselective Landscape: A Technical Guide to the Pharmacological Profile of Chiral Phenylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral phenylpiperidine derivatives represent a pivotal class of bioactive molecules, commanding significant attention in medicinal chemistry and pharmacology. Their structural motif is a cornerstone in the design of potent analgesics, neuroprotective agents, and other therapeutics targeting the central nervous system (CNS). The stereochemistry of these compounds is a critical determinant of their pharmacological activity, with enantiomers often exhibiting profoundly different binding affinities, efficacies, and functional outcomes at their biological targets. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of chiral phenylpiperidine derivatives, with a focus on their interactions with opioid and N-methyl-D-aspartate (NMDA) receptors. We present a consolidation of quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in the field.
Core Pharmacological Targets and Structure-Activity Relationships
The pharmacological effects of phenylpiperidine derivatives are largely mediated through their interaction with two primary receptor systems: the opioid receptors (μ, δ, and κ) and the NMDA receptor.[1] Chirality plays a crucial role in the potency and selectivity of these interactions.
Opioid Receptor Activity: Many chiral phenylpiperidine derivatives are potent opioid receptor agonists, with a particular prominence at the μ-opioid receptor (MOR), which is the primary target for many clinically used analgesics like morphine and fentanyl.[1][2] The orientation of the phenyl group and other substituents on the piperidine ring significantly influences receptor binding and functional activity. For instance, in the case of ohmefentanyl, a highly potent fentanyl analog with three chiral centers, the analgesic potency and MOR affinity are exquisitely dependent on the stereoconfiguration. The (3R,4S,2'S) and (3R,4S,2'R) isomers are exceptionally potent, being thousands of times more active than morphine, while their corresponding enantiomers are significantly less active.[3] This highlights the stringent stereochemical requirements of the MOR binding pocket.
NMDA Receptor Antagonism: Certain phenylpiperidine derivatives also exhibit antagonist activity at the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity and neuronal function.[1][4] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage, making NMDA antagonists a target for neuroprotective therapies. The stereochemistry of these antagonists is also a key factor in their potency. For example, the NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides predominantly in the (-)-isomer.[4]
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki values) of a selection of chiral phenylpiperidine derivatives for opioid and NMDA receptors. This data, compiled from various sources, illustrates the profound impact of stereochemistry on receptor interaction.
Table 1: Opioid Receptor Binding Affinities of Chiral Phenylpiperidine Derivatives
| Compound | Stereoisomer | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Reference |
| Ohmefentanyl | (3R,4S,2'S)-(+) | 0.022 | 495 | 11.4 | [3] |
| (3S,4R,2'R)-(-) | 1.8 | 1500 | 120 | [3] | |
| LY255582 | trans-(3R,4R) | 0.6 | 39 | 1.8 | [5] |
| trans-(3S,4S) | 1.9 | 118 | 15 | [5] | |
| Fentanyl Analog | (R) | 3.40 (EC50) | - | - | [6] |
| (S) | - | - | - | [6] |
Table 2: NMDA Receptor Binding Affinities of Chiral Phenylpiperidine Derivatives
| Compound | Stereoisomer | Receptor Subtype | Ki (nM) | Reference |
| LY233053 | (-)-(2R,4S) | NMDA | 67 (IC50) | [4] |
| (+)-(2S,4R) | NMDA | >10000 (IC50) | [4] | |
| Ephenidine | Racemic | NMDA (PCP site) | 66.4 | [7] |
| MK-801 | (+) | NMDA (PCP site) | 2.1 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing our understanding of these compounds. Below are methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound for μ, δ, and κ opioid receptors.
1. Membrane Preparation:
-
Brain tissue (e.g., from Sprague-Dawley rats for μ and δ receptors, or Hartley guinea pigs for κ receptors) is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[5]
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.[5]
-
The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate in a final volume of 1 mL.
-
To each well, add:
-
50 µL of various concentrations of the test compound.
-
50 µL of a radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, or [³H]U-69,593 for κ) at a concentration near its Kd.
-
900 µL of the membrane preparation.
-
-
For total binding, the test compound is replaced with buffer.
-
For non-specific binding, a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone) is used instead of the test compound.
-
Incubate the plate at 25°C for 60-120 minutes.
3. Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Hot Plate Test for Analgesic Activity
The hot plate test is a common in vivo method to assess the analgesic efficacy of compounds in rodents.
1. Apparatus:
-
A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (typically 52-55°C).
2. Procedure:
-
Acclimatize the animals (e.g., mice) to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after drug administration, place the animal on the hot plate.
-
Start a timer and observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
The latency to the first clear sign of a nociceptive response is recorded as the response latency.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
3. Data Analysis:
-
The analgesic effect is typically expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling pathways for μ-opioid and NMDA receptors.
Caption: Simplified μ-Opioid Receptor Signaling Pathway.
Caption: NMDA Receptor Activation and Antagonism.
Experimental and Synthetic Workflows
The following diagrams illustrate a general workflow for a structure-activity relationship study and a representative synthetic route for chiral 4-phenylpiperidine derivatives.
Caption: General Workflow for a Structure-Activity Relationship Study.
Caption: Representative Enantioselective Synthesis of 4-Phenylpiperidines.
Conclusion
The chiral phenylpiperidine scaffold remains a highly privileged structure in the development of CNS-active agents. The profound influence of stereochemistry on the pharmacological profile of these derivatives underscores the importance of enantioselective synthesis and rigorous stereochemical characterization in drug discovery. This guide provides a foundational resource for researchers, consolidating key data and methodologies to facilitate the design and development of novel, safer, and more effective therapeutics based on this versatile chemical framework. The continued exploration of the structure-activity relationships of chiral phenylpiperidine derivatives holds significant promise for addressing unmet medical needs in pain management, neurodegenerative diseases, and beyond.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
The Dichotomous Dopaminergic Activity of (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemical configuration of pharmacologically active agents can profoundly influence their interaction with biological targets, leading to distinct pharmacological profiles for individual enantiomers. This technical guide provides an in-depth analysis of the biological activity of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), with a particular focus on the (S)-enantiomer, also known as (-)-3-PPP. While the initial scope of this guide was to investigate (S)-2-phenylpiperidine, a comprehensive literature review revealed a more extensive and well-characterized body of research for the enantiomers of 3-PPP, a structurally related and pharmacologically significant compound. This guide will therefore focus on the rich pharmacology of the 3-PPP enantiomers, which serve as a compelling case study in stereoselective drug action at dopamine receptors.
The enantiomers of 3-PPP exhibit a remarkable divergence in their effects on the central nervous system, particularly within the dopaminergic system. The (+)-enantiomer of 3-PPP acts as a dopamine agonist at both presynaptic autoreceptors and postsynaptic receptors[1][2]. In stark contrast, the (-)-enantiomer, (S)-3-PPP, displays a more complex and nuanced profile, acting as an antagonist at postsynaptic dopamine D2 receptors while simultaneously exhibiting agonist activity at presynaptic dopamine autoreceptors[1][3]. This unique "agonist/antagonist" profile has made (-)-3-PPP a valuable pharmacological tool for dissecting the roles of different dopamine receptor populations and has spurred interest in its potential therapeutic applications for neuropsychiatric disorders.
This guide will summarize the quantitative binding data for the 3-PPP enantiomers, provide detailed experimental protocols for key biological assays, and visualize the relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Quantitative Biological Data
The differential binding affinities of the 3-PPP enantiomers for dopamine receptors are central to their distinct pharmacological effects. The following table summarizes key quantitative data from in vitro binding and functional assays.
| Compound | Receptor | Assay Type | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| (-)-3-PPP | Dopamine D2 | Competitive Binding | [3H]Spiperone | Rat striatal membranes | - | ~200 | [4] |
| (+)-3-PPP | Dopamine D2 | Competitive Binding | [3H]Spiperone | Rat striatal membranes | - | ~50 | [4] |
| (-)-3-PPP | Dopamine D2 | Competitive Binding | [3H]DA | Striatal membranes | More effective than (+)-3-PPP | - | [4] |
| (+)-3-PPP | Dopamine D2 | Competitive Binding | [3H]DA | Striatal membranes | Less effective than (-)-3-PPP | - | [4] |
| (-)-3-PPP | Dopamine Autoreceptors (D2-like) | Functional Assay (DOPA accumulation) | - | Rat striatal slices | - | ~1000 | [5] |
| (+)-3-PPP | Dopamine Autoreceptors (D2-like) | Functional Assay (DOPA accumulation) | - | Rat striatal slices | - | ~2100 | [5] |
Note: Ki and IC50 values can vary between studies depending on the specific experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the biological activity of the 3-PPP enantiomers.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Receptor Source: Rat striatal membranes or membranes from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone (a D2 antagonist) or [3H]Dopamine (an agonist).
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Test Compounds: Stock solutions of (+)-3-PPP and (-)-3-PPP in a suitable solvent (e.g., DMSO), serially diluted.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize rat striata in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the membrane fraction, is resuspended in assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., (-)-3-PPP or (+)-3-PPP).
-
50 µL of radioligand (e.g., [3H]Spiperone at a final concentration of 0.2-0.5 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Dopamine Autoreceptor Functional Assay (DOPA Accumulation)
This assay measures the ability of a compound to modulate dopamine synthesis, an indicator of presynaptic autoreceptor activity.
Materials:
-
Tissue: Freshly prepared rat striatal slices (300 µm thick).
-
Incubation Buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, saturated with 95% O2 / 5% CO2.
-
Decarboxylase Inhibitor: NSD-1015 (3-hydroxybenzylhydrazine dihydrochloride).
-
Test Compounds: Stock solutions of (+)-3-PPP and (-)-3-PPP.
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection.
Procedure:
-
Slice Preparation: Prepare coronal slices of rat striatum using a McIlwain tissue chopper and pre-incubate them in oxygenated Krebs-Ringer buffer at 37°C for 30 minutes.
-
Drug Incubation: Transfer the slices to individual vials containing fresh, oxygenated buffer with NSD-1015 (100 µM) and varying concentrations of the test compounds. Incubate for 30 minutes at 37°C.
-
Homogenization and Analysis: Following incubation, wash the slices with ice-cold buffer and homogenize them in a perchloric acid solution containing an internal standard. Centrifuge the homogenate and analyze the supernatant for DOPA content using HPLC with electrochemical detection.
-
Data Analysis: Express the results as a percentage of the DOPA accumulation in control slices (treated with NSD-1015 only). Determine the EC50 or IC50 values for the test compounds.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of the 3-PPP enantiomers stem from their differential interactions with dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). These receptors are present both on postsynaptic neurons and presynaptically on dopamine neurons themselves, where they function as autoreceptors to regulate dopamine synthesis and release.
Dopamine D2 Receptor Signaling Pathway
Activation of postsynaptic D2 receptors by an agonist, such as dopamine or (+)-3-PPP, initiates a signaling cascade that ultimately modulates neuronal excitability. Antagonists, like (-)-3-PPP, block this pathway.
Caption: Postsynaptic Dopamine D2 Receptor Signaling Cascade.
Dopamine Autoreceptor Signaling and Feedback Inhibition
Presynaptic dopamine autoreceptors (which are also D2-like receptors) play a crucial role in regulating the activity of dopamine neurons. Agonists at these receptors, including both enantiomers of 3-PPP, inhibit dopamine synthesis and release, providing a negative feedback mechanism.
Caption: Dopamine Autoreceptor Negative Feedback Loop.
Conclusion
The enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine provide a classic example of stereoselectivity in pharmacology. The (S)-enantiomer, (-)-3-PPP, with its unique profile as a postsynaptic dopamine D2 receptor antagonist and a presynaptic autoreceptor agonist, has been instrumental in advancing our understanding of the functional roles of these distinct receptor populations. This technical guide has provided a consolidated overview of the quantitative biological data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways. It is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into the complex pharmacology of dopaminergic systems and the design of novel therapeutics with improved selectivity and efficacy.
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Phenylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpiperidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis has evolved significantly from early explorations in alkaloid chemistry to modern asymmetric methodologies, providing access to stereochemically defined building blocks for drug discovery. This technical guide provides an in-depth exploration of the discovery and historical development of 2-phenylpiperidine synthesis, presenting key methodologies with detailed experimental protocols, quantitative data, and logical workflows.
Historical Perspective and Discovery
The journey to synthesizing 2-phenylpiperidine is intrinsically linked to the broader history of piperidine chemistry. The foundational work on the synthesis of the piperidine ring was pioneered by the German chemist Albert Ladenburg in the late 19th century. His successful synthesis of the piperidine alkaloid coniine in 1886 marked a significant milestone in synthetic organic chemistry and laid the groundwork for the synthesis of substituted piperidines.[1] While a singular, definitive "discovery" paper for 2-phenylpiperidine is not readily apparent in the early literature, its synthesis can be contextualized within the extensive research on piperidine alkaloids and related structures that followed Ladenburg's seminal work.
Early methods for the synthesis of the piperidine ring primarily involved the reduction of pyridine precursors.[2] The industrial production of piperidine, for instance, is achieved through the hydrogenation of pyridine.[2] This fundamental transformation paved the way for the synthesis of substituted piperidines, including the 2-phenyl derivative, through the reduction of corresponding substituted pyridines.
Core Synthetic Methodologies
The synthesis of 2-phenylpiperidine has been approached through several key strategies, each with its own advantages and historical significance. The primary methods include the catalytic hydrogenation of 2-phenylpyridine, reductive amination of 1,5-dicarbonyl compounds, and modern enantioselective approaches that provide access to specific stereoisomers.
Catalytic Hydrogenation of 2-Phenylpyridine
One of the most direct and classical methods for the synthesis of 2-phenylpiperidine is the catalytic hydrogenation of 2-phenylpyridine. This method involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst.
Reaction Scheme:
A variety of catalysts have been employed for this transformation, with platinum and rhodium-based catalysts being particularly effective. However, a common challenge is the potential for over-reduction of the phenyl ring, leading to the formation of 2-cyclohexylpiperidine. The choice of catalyst and reaction conditions is therefore crucial to achieve chemoselectivity for the pyridine ring reduction.[3] Steric hindrance in 2-phenylpyridine can help in achieving good yields of the desired 2-phenylpiperidine.[3]
Quantitative Data for Catalytic Hydrogenation of 2-Phenylpyridine
| Catalyst | Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PtO₂ (Adams' catalyst) | 60 | Glacial Acetic Acid | Room Temp | 8 | Moderate to Good | [3][4] |
| Rh₂O₃ | 5 | TFE | 40 | 16 | Low | [5] |
Experimental Protocol: Catalytic Hydrogenation using PtO₂
A solution of 2-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The mixture is then subjected to hydrogen gas pressure (60 bar). After stirring at room temperature for 8 hours, the reaction is quenched with NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over Na₂SO₄. The solvent is evaporated under reduced pressure to give the crude product, which is then purified by column chromatography.[4]
Synthesis of Racemic N-Boc-2-phenylpiperidine
For many applications in medicinal chemistry, a protected form of 2-phenylpiperidine, such as the N-Boc derivative, is a valuable intermediate. A common method for the synthesis of racemic N-Boc-2-phenylpiperidine involves the reaction of an aryllithium reagent with 5-bromovaleronitrile, followed by reduction and protection.[6]
Reaction Scheme:
-
Ph-Br + BuLi → Ph-Li
-
Ph-Li + Br-(CH₂)₄-CN → Ph-C₅H₈N (cyclic imine)
-
Ph-C₅H₈N + NaBH₄ → (±)-2-phenylpiperidine
-
(±)-2-phenylpiperidine + Boc₂O → (±)-N-Boc-2-phenylpiperidine
This three-step, one-pot procedure provides a convenient route to the N-protected scaffold.[6]
Quantitative Data for N-Boc-2-phenylpiperidine Synthesis
| Aryl Bromide | Reagents | Yield (%) | Reference |
| Bromobenzene | n-BuLi, 5-bromovaleronitrile, NaBH₄, Boc₂O | 65 | [6] |
Experimental Protocol: Synthesis of Racemic N-Boc-2-phenylpiperidine
To a solution of bromobenzene in an ethereal solvent at low temperature (-78 °C) is added n-butyllithium to generate phenyllithium. 5-bromovaleronitrile is then added, and the reaction mixture is allowed to warm, leading to the formation of the intermediate cyclic imine. The reaction is then quenched with a solution of sodium borohydride in an alcoholic solvent to reduce the imine. Finally, di-tert-butyl dicarbonate (Boc₂O) and a base are added to the reaction mixture to afford N-Boc-2-phenylpiperidine. The product is then purified by column chromatography.[6]
Enantioselective Synthesis of 2-Phenylpiperidine
The development of enantioselective methods for the synthesis of 2-phenylpiperidine is of significant importance for the preparation of chiral drugs. One powerful approach is the asymmetric hydrogenation of 2-phenylpyridinium salts using chiral iridium catalysts.[7][8]
Reaction Scheme:
This method allows for the preparation of highly enantioenriched 2-substituted piperidines.[8]
Quantitative Data for Asymmetric Hydrogenation
| Substrate | Chiral Ligand | Enantiomeric Ratio (er) | Reference |
| N-Benzyl-2-phenylpyridinium salt | MeO-BoQPhos | up to 93:7 | [8] |
Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation
In a glovebox, a pressure tube is charged with the 2-phenylpyridinium salt, [Ir(COD)Cl]₂, and the chiral ligand in a suitable solvent (e.g., dichloromethane). The tube is sealed, removed from the glovebox, and connected to a hydrogen line. The reaction is stirred under hydrogen pressure at a specified temperature for a set period. After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The resulting residue is then purified by chromatography to yield the enantioenriched N-substituted 2-phenylpiperidine.[8]
Spectroscopic Data for 2-Phenylpiperidine
| Technique | Data |
| ¹H NMR | The proton NMR spectrum typically shows complex multiplets for the piperidine ring protons between δ 1.5 and 3.5 ppm, a multiplet for the benzylic proton around δ 3.5-4.0 ppm, and signals for the aromatic protons in the region of δ 7.2-7.4 ppm. |
| ¹³C NMR | The carbon NMR spectrum will show signals for the piperidine carbons in the aliphatic region (typically δ 25-60 ppm) and the aromatic carbons in the downfield region (δ 125-145 ppm). The benzylic carbon (C2) appears around δ 60-65 ppm. |
| IR | The infrared spectrum exhibits characteristic N-H stretching vibrations for the secondary amine around 3300-3400 cm⁻¹, C-H stretching of the aromatic and aliphatic groups around 2800-3100 cm⁻¹, and C=C stretching of the aromatic ring around 1600 and 1450 cm⁻¹. |
| MS | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 161, with characteristic fragmentation patterns. |
Synthesis Workflows and Logical Relationships
The evolution of 2-phenylpiperidine synthesis can be visualized as a progression from classical, non-stereoselective methods to modern, highly enantioselective strategies.
Caption: Evolution of synthetic strategies for 2-phenylpiperidine.
The synthesis of racemic N-Boc-2-phenylpiperidine provides a key intermediate for various synthetic transformations, including asymmetric resolutions and further derivatization.
Caption: Workflow for the synthesis of racemic N-Boc-2-phenylpiperidine.
This in-depth guide provides a comprehensive overview of the discovery and synthesis of 2-phenylpiperidine, offering valuable insights and practical protocols for researchers in the field of organic synthesis and drug development. The evolution of these synthetic methods highlights the continuous drive for efficiency, selectivity, and stereocontrol in modern chemistry.
References
- 1. Bibliographies: 'Piperidine alkaloid synthesis' – Grafiati [grafiati.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. asianpubs.org [asianpubs.org]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-Phenylpiperidine: A Privileged Chiral Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. Among the myriad of substituted piperidines, the chiral 2-arylpiperidine framework, and specifically (S)-2-phenylpiperidine, has emerged as a particularly valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, application, and biological significance of this compound in medicinal chemistry, with a focus on its role in the development of agents targeting the central nervous system (CNS).
The strategic incorporation of the this compound moiety can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic methodologies for accessing this chiral scaffold, present quantitative biological data for a range of derivatives, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways and experimental workflows.
Synthetic Strategies for Enantiopure this compound
The asymmetric synthesis of 2-substituted piperidines is a critical challenge in organic chemistry. Several effective strategies have been developed to obtain this compound in high enantiomeric purity.
Kinetic Resolution of N-Boc-2-phenylpiperidine
Kinetic resolution using a chiral base is a powerful method for separating enantiomers. The use of n-butyllithium (n-BuLi) in combination with the chiral ligand (-)-sparteine or a (+)-sparteine surrogate allows for the asymmetric deprotonation of one enantiomer of racemic N-Boc-2-phenylpiperidine at a faster rate. Subsequent quenching with an electrophile yields an enantioenriched 2,2-disubstituted piperidine and unreacted, enantioenriched (S)-N-Boc-2-phenylpiperidine. This method has been shown to provide high enantiomeric ratios (er) for the recovered starting material.[2][3]
Asymmetric Synthesis from Chiral Lactams
Another elegant approach involves the use of chiral bicyclic lactams derived from the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amino alcohol, such as (R)-phenylglycinol.[4] These chiral lactams serve as versatile intermediates, allowing for the stereocontrolled introduction of substituents. Subsequent reduction and hydrogenolysis steps can yield either (R)- or this compound, providing an enantiodivergent route to this valuable building block.[4]
Asymmetric Hydrogenation of Pyridinium Salts
The direct asymmetric hydrogenation of 2-phenylpyridine derivatives offers an atom-economical route to enantioenriched 2-phenylpiperidines. Iridium catalysts bearing chiral phosphine ligands, such as MeO-BoQPhos, have been successfully employed in the enantioselective hydrogenation of 2-alkyl and 2-aryl pyridinium salts, affording the corresponding piperidines with high levels of enantioselectivity.[3]
Applications in Medicinal Chemistry: Targeting CNS Receptors
The this compound scaffold is a key pharmacophore in a variety of CNS-active agents, particularly those targeting dopamine and serotonin receptors. The specific stereochemistry at the C2 position is often crucial for high-affinity binding and functional activity.
Dopamine Receptor Ligands
Derivatives of this compound have been extensively explored as dopamine receptor antagonists and partial agonists. Structure-activity relationship (SAR) studies have shown that substitution on the phenyl ring and the piperidine nitrogen significantly influences binding affinity and selectivity for dopamine receptor subtypes (D2, D3, D4). For instance, (S)-phenylpiperidines with an aromatic substituent possessing a high group dipole moment in the 3-position and an N-propyl group have been identified as potent, centrally acting dopamine autoreceptor antagonists.[5] Interestingly, some of the most active compounds in vivo have displayed only low to moderate affinity for D2 and D3 receptors in vitro, highlighting the complexity of translating in vitro data to in vivo efficacy.[5]
Serotonin Receptor Ligands
The this compound moiety is also present in potent and selective serotonin receptor modulators. For example, (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) is a potent partial agonist at the 5-HT2A receptor with significant selectivity over the 5-HT2B and 5-HT2C subtypes.[6] The SAR for this class of compounds indicates that the nature of the substituents on the phenyl ring is critical for both potency and selectivity.[7] 4-Phenylpiperidine-2-carboxamide analogues have also been developed as positive allosteric modulators (PAMs) of the 5-HT2C receptor.[8]
Quantitative Biological Data
The following tables summarize the in vitro biological data for a selection of this compound derivatives at dopamine and serotonin receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki) and Functional Activities of this compound Derivatives
| Compound | R | X | Receptor | Ki (nM) | Assay Type | Reference |
| 1 | n-Pr | 3-CF3 | D2 | 180 | [3H]Spiperone Binding | [5] |
| 2 | n-Pr | 3-CN | D2 | 250 | [3H]Spiperone Binding | [5] |
| 3 | n-Pr | 3-SO2Me | D2 | 320 | [3H]Spiperone Binding | [5] |
| 4 | n-Bu | 3-CF3 | D2 | 450 | [3H]Spiperone Binding | [5] |
| 5 | n-Pr | 4-CF3 | D2 | >1000 | [3H]Spiperone Binding | [5] |
| 6 | n-Pr | 3-CF3 | D3 | 150 | [3H]Spiperone Binding | [5] |
Table 2: Serotonin Receptor Binding Affinities (Ki) and Functional Activities of this compound Derivatives
| Compound | Structure | Receptor | Ki (nM) | EC50 (nM) | Emax (%) | Assay Type | Reference |
| LPH-5 | (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine | 5-HT2A | 1.8 | 3.2 | 85 | Ca2+ influx | [6] |
| 5-HT2B | 110 | 190 | 15 | Ca2+ influx | [6] | ||
| 5-HT2C | 180 | >1000 | - | Ca2+ influx | [6] | ||
| (S)-11 | (S)-2-(4-bromo-2,5-dimethoxyphenyl)piperidine | 5-HT2A | 11 | 13 | 92 | Ca2+ influx | [7] |
| 5-HT2C | 250 | >1000 | - | Ca2+ influx | [7] | ||
| Compound 12 | 4-Phenylpiperidine-2-carboxamide derivative | 5-HT2C | - | 120 (PAM) | 127.4 | Ca2+ influx | [8] |
Experimental Protocols
Synthesis
To a solution of (-)-sparteine (0.65 mmol) in toluene (5 mL) at -78 °C is added n-butyllithium (1.6 M in hexanes, 0.6 mmol). The mixture is stirred for 10 min, and then a solution of (±)-N-Boc-2-phenylpiperidine (1.0 mmol) in toluene (2 mL) is added. The reaction is stirred at -78 °C for 1 h. Methyl chloroformate (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantioenriched (S)-N-Boc-2-phenylpiperidine and the corresponding 2-carbomethoxy-2-phenylpiperidine derivative. The enantiomeric ratio of the recovered starting material is determined by chiral HPLC analysis.
Biological Assays
Membrane preparations from cells stably expressing the human dopamine D2 receptor are used. Membranes (20-40 µg of protein) are incubated in a final volume of 500 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) containing 0.1 nM [3H]spiperone. Non-specific binding is determined in the presence of 10 µM haloperidol. For competition binding assays, increasing concentrations of the test compound are included. The incubation is carried out for 60 min at 25°C and terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Filters are washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The radioactivity retained on the filters is measured by liquid scintillation counting. IC50 values are determined by non-linear regression analysis of the competition binding data, and Ki values are calculated using the Cheng-Prusoff equation.
HEK293 cells stably expressing the human 5-HT2A receptor are plated in 96-well black-walled, clear-bottom plates. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 min at 37°C. After washing, baseline fluorescence is measured using a fluorescence plate reader. Test compounds are then added, and the change in fluorescence, indicative of intracellular calcium mobilization, is monitored for 90-120 seconds. EC50 and Emax values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathways
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, D2 receptor signaling can modulate ion channels and other signaling cascades, such as the Akt/GSK-3 pathway, through both G protein-dependent and β-arrestin-dependent mechanisms.[9][10]
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon activation by serotonin or an agonist, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological and pharmacological effects mediated by 5-HT2A receptor activation.[8]
Conclusion
This compound has solidified its position as a privileged chiral building block in medicinal chemistry, particularly for the development of CNS-targeted therapeutics. Its rigid, three-dimensional structure provides a valuable scaffold for the precise positioning of functional groups to achieve high affinity and selectivity for various receptors. The development of robust asymmetric synthetic routes has made this chiral intermediate readily accessible for drug discovery programs. The diverse range of biological activities exhibited by its derivatives, from dopamine and serotonin receptor modulation to other CNS targets, underscores the versatility of this scaffold. As our understanding of the intricate signaling pathways in the brain deepens, the rational design of novel therapeutics incorporating the this compound moiety will undoubtedly continue to be a fruitful area of research, offering the potential for new and improved treatments for a host of neurological and psychiatric disorders.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dopamine D2 receptor regulates Akt and GSK-3 via Dvl-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: An In-depth Technical Guide to the Synthetic Routes of Enantiopure 2-Phenylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpiperidine scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The stereochemistry at the C2 position is often critical for therapeutic efficacy, making the development of efficient and stereoselective synthetic routes to enantiopure 2-phenylpiperidine a significant focus of chemical research. This technical guide provides a comprehensive review of the core synthetic strategies to obtain enantiomerically pure (R)- and (S)-2-phenylpiperidine, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
The synthesis of enantiopure 2-phenylpiperidine can be broadly categorized into four main approaches:
-
Asymmetric Synthesis: This involves the creation of the chiral center during the reaction sequence, guided by a chiral catalyst or reagent.
-
Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as amino acids, to introduce the desired stereochemistry.
-
Chiral Resolution: This classic approach involves the separation of a racemic mixture of 2-phenylpiperidine into its constituent enantiomers.
-
Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer.
Asymmetric Synthesis: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of a prochiral precursor, such as a 2-phenyl-N-substituted pyridinium salt, represents a highly atom-economical and efficient method for generating enantiopure 2-phenylpiperidine. Iridium-based catalysts featuring chiral phosphine-oxazoline or phosphine-aminophosphine ligands have demonstrated remarkable success in this transformation.
Quantitative Data for Asymmetric Hydrogenation
| Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Ratio (er) | Reference |
| [Ir(COD)Cl]₂ / (R)-MeO-BoQPhos | N-Benzyl-2-phenylpyridinium bromide | 91 | 92.7 : 7.3 | [1] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation[1]
Materials:
-
N-Benzyl-2-phenylpyridinium bromide
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(R)-MeO-BoQPhos ligand
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, a pressure-resistant vial is charged with [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and (R)-MeO-BoQPhos (0.011 mmol, 2.2 mol%).
-
Anhydrous THF (1.0 mL) is added, and the mixture is stirred for 15 minutes to form the catalyst complex.
-
N-Benzyl-2-phenylpyridinium bromide (0.5 mmol) is added to the catalyst solution.
-
The vial is sealed and transferred to a high-pressure reactor.
-
The reactor is purged with hydrogen gas and then pressurized to 450 psi.
-
The reaction is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched N-benzyl-2-phenylpiperidine.
-
The enantiomeric ratio is determined by chiral HPLC analysis.
-
The N-benzyl protecting group can be removed by hydrogenolysis (e.g., Pd/C, H₂) to yield the final enantiopure 2-phenylpiperidine.
Asymmetric Hydrogenation Workflow
Caption: Workflow for Asymmetric Hydrogenation of a Pyridinium Salt.
Chiral Pool Synthesis: From Phenylglycinol
This approach utilizes a chiral building block, (R)-phenylglycinol, to construct a bicyclic lactam intermediate. Subsequent stereoselective manipulations and removal of the chiral auxiliary afford the desired enantiopure 2-phenylpiperidine. This method offers excellent control over the stereochemistry.[2][3]
Quantitative Data for Chiral Pool Synthesis
| Starting Material | Key Intermediate | Overall Yield | Enantiomeric Purity | Reference |
| (R)-Phenylglycinol | Bicyclic Lactam | Not explicitly stated for 2-phenylpiperidine, but generally good for derivatives. | High (implied by stereospecific reactions) | [2][3] |
Experimental Protocol: Synthesis from a Phenylglycinol-Derived Lactam[2][3]
Materials:
-
5-Oxo-5-phenylpentanoic acid
-
(R)-Phenylglycinol
-
Toluene
-
Dean-Stark apparatus
-
Reducing agent (e.g., LiAlH₄)
-
Protecting group reagents (e.g., Boc₂O)
-
Reagents for auxiliary cleavage (e.g., H₂, Pd(OH)₂/C)
Procedure:
Step 1: Formation of the Bicyclic Lactam
-
A solution of 5-oxo-5-phenylpentanoic acid (1.0 eq) and (R)-phenylglycinol (1.0 eq) in toluene is heated at reflux with a Dean-Stark trap to remove water.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated.
-
The crude product is purified by crystallization or column chromatography to yield the chiral non-racemic bicyclic lactam.
Step 2: Reduction of the Lactam
-
The bicyclic lactam (1.0 eq) is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to 0 °C.
-
A solution of a suitable reducing agent, such as LiAlH₄ (excess), is added dropwise.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is carefully quenched with water and aqueous NaOH, and the resulting solid is filtered off.
-
The filtrate is dried and concentrated to give the crude amino alcohol.
Step 3: Protection and Auxiliary Cleavage
-
The crude amino alcohol is protected, for example, as the N-Boc derivative using Boc₂O and a base.
-
The chiral auxiliary is removed by hydrogenolysis. The N-Boc protected amino alcohol is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added.
-
The mixture is stirred under an atmosphere of hydrogen until the reaction is complete.
-
The catalyst is filtered off, and the solvent is evaporated to yield the N-Boc protected (R)-2-phenylpiperidine.
-
Deprotection of the Boc group with an acid (e.g., TFA or HCl in dioxane) affords the final (R)-2-phenylpiperidine.
Chiral Pool Synthesis Workflow
Caption: Synthesis of Enantiopure 2-Phenylpiperidine from Phenylglycinol.
Chiral Resolution: Diastereomeric Salt Formation
The classical method of chiral resolution involves the reaction of racemic 2-phenylpiperidine with an enantiopure resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the isolated salt yields the enantiopure 2-phenylpiperidine.
Quantitative Data for Chiral Resolution
| Resolving Agent | Solvent | Yield of Desired Enantiomer | Enantiomeric Purity | Reference |
| Di-benzoyl-L-tartaric acid | Ethanol/Water | Typically < 50% (theoretical max is 50%) | High (>98% ee) can be achieved with multiple crystallizations | [4] |
| (S)-Mandelic acid | Ethanol | Typically < 50% | High (>98% ee) can be achieved with multiple crystallizations | [4] |
Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid[4]
Materials:
-
Racemic 2-phenylpiperidine
-
Di-benzoyl-L-tartaric acid
-
Ethanol
-
Water
-
Aqueous sodium hydroxide (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
Step 1: Diastereomeric Salt Formation and Crystallization
-
Racemic 2-phenylpiperidine (1.0 eq) is dissolved in ethanol.
-
A solution of di-benzoyl-L-tartaric acid (0.5 eq, as it is a diacid) in ethanol is added to the amine solution.
-
The mixture is heated to reflux to ensure complete dissolution.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
The crystals are collected by filtration, washed with cold ethanol, and dried.
-
The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC. If necessary, the salt can be recrystallized from a suitable solvent system to enhance diastereomeric purity.
Step 2: Liberation of the Free Amine
-
The isolated diastereomeric salt is suspended in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Aqueous sodium hydroxide solution is added dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) to liberate the free amine.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to afford the enantiomerically enriched 2-phenylpiperidine.
Chiral Resolution Workflow
Caption: Classical Chiral Resolution via Diastereomeric Salt Formation.
Kinetic Resolution: Asymmetric Deprotonation
Kinetic resolution of racemic N-Boc-2-phenylpiperidine can be achieved through asymmetric deprotonation using a chiral base, such as the complex of n-butyllithium (n-BuLi) and (-)-sparteine. One enantiomer is deprotonated faster than the other, and the resulting organolithium species can be quenched with an electrophile. The unreacted, enantioenriched N-Boc-2-phenylpiperidine can then be recovered.
Quantitative Data for Kinetic Resolution
| Chiral Base | Substrate | Recovered Yield (%) | Enantiomeric Ratio (er) of Recovered Material | Reference |
| n-BuLi / (-)-sparteine | N-Boc-2-phenylpiperidine | 39-48 | up to 97 : 3 | [5] |
Experimental Protocol: Kinetic Resolution with n-BuLi/(-)-sparteine[5]
Materials:
-
Racemic N-Boc-2-phenylpiperidine
-
(-)-Sparteine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous toluene
-
Quenching agent (e.g., saturated aqueous NH₄Cl)
Procedure:
-
A solution of racemic N-Boc-2-phenylpiperidine (1.0 eq) and (-)-sparteine (0.55 eq) in anhydrous toluene is cooled to -78 °C under an argon atmosphere.
-
A solution of n-BuLi (0.5 eq) in hexanes is added dropwise over a period of time.
-
The reaction mixture is stirred at -78 °C for the optimized duration (e.g., several hours).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography to separate the enantioenriched starting material from the quenched product (if any) and other byproducts.
-
The enantiomeric ratio of the recovered N-Boc-2-phenylpiperidine is determined by chiral HPLC.
-
The Boc group can be removed with an acid to yield the enantiopure 2-phenylpiperidine.
Kinetic Resolution Workflow
Caption: Kinetic Resolution of N-Boc-2-Phenylpiperidine.
Conclusion
The synthesis of enantiopure 2-phenylpiperidine can be accomplished through several distinct and effective strategies. The choice of a particular route will depend on factors such as the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the required level of enantiopurity. Asymmetric hydrogenation offers an elegant and atom-economical solution, while chiral pool synthesis provides excellent stereocontrol. Classical chiral resolution remains a viable, albeit less efficient, option. Kinetic resolution presents an interesting alternative for obtaining enantioenriched material. For researchers and professionals in drug development, a thorough understanding of these methodologies is crucial for the efficient and successful synthesis of chiral piperidine-containing drug candidates.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
Molecular Modeling and Conformational Analysis of (S)-2-Phenylpiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used in the molecular modeling and conformational analysis of (S)-2-phenylpiperidine, a chiral scaffold of significant interest in medicinal chemistry. Understanding the three-dimensional structure and dynamic behavior of this molecule is paramount for the rational design of novel therapeutics with improved efficacy and selectivity.
Introduction to the Conformational Landscape of 2-Phenylpiperidine
The piperidine ring, a ubiquitous motif in pharmaceuticals, predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. For 2-substituted piperidines, a dynamic equilibrium exists between two primary chair conformers, distinguished by the axial or equatorial orientation of the substituent. In the case of this compound, this equilibrium is critical in defining the molecule's overall shape and its potential interactions with biological targets.
The two primary chair conformers are in constant interconversion, with the relative population of each state dictated by the free energy difference (ΔG) between them. The conformer with the lower free energy will be more populated at equilibrium.
Theoretical Framework and Computational Modeling
Computational chemistry offers powerful tools to predict the geometric and energetic properties of different conformers. A typical computational workflow involves a conformational search followed by geometry optimization and energy calculation at a higher level of theory.
Computational Methodology
Conformational Search: A thorough search of the conformational space is crucial to identify all low-energy minima. This is often achieved using molecular mechanics methods with force fields like MMFF or OPLS. More advanced techniques include Monte Carlo or low-mode dynamic searches.
Quantum Mechanics (QM) Calculations: For more accurate energy and geometry predictions, Density Functional Theory (DFT) is a widely used method.[1] Common approaches include:
-
Functionals: B3LYP or M06-2X are often employed for their balance of accuracy and computational cost.[1]
-
Basis Sets: A split-valence basis set with polarization functions, such as 6-31G(d), is typically used for initial geometry optimizations. Single-point energy calculations with a larger basis set, like 6-311+G(d,p), can provide more refined energy values.
-
Solvation Models: To simulate the influence of a solvent, a polarizable continuum model (PCM) can be incorporated into the calculations.
The following diagram illustrates a typical workflow for the conformational analysis of this compound, integrating both computational and experimental approaches.
Experimental Validation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of molecules in solution. By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, the predominant conformation and the dynamics of the molecule can be elucidated.
Detailed Experimental Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter. The choice of solvent can influence the conformational equilibrium.
2. NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton scalar couplings, helping to assign protons within the piperidine ring.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments detect through-space correlations between protons that are close to each other (< 5 Å).[2][3] For small molecules like this compound, NOESY is typically sufficient.[2] A mixing time of 0.5-1.0 seconds is generally appropriate.[4]
3. Data Analysis:
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them. For a chair conformation:
-
Axial-Axial (³J_ax,ax_): Typically large (8-12 Hz).
-
Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_): Typically small (2-5 Hz).
-
-
NOE Correlations: The presence of an NOE cross-peak between two protons indicates their spatial proximity. For the 2-phenylpiperidine conformers:
-
Axial Phenyl Conformer: Expect strong NOEs between the proton at C2 and the axial protons at C4 and C6.
-
Equatorial Phenyl Conformer: Expect strong NOEs between the proton at C2 and the equatorial protons at C3 and C5, as well as the axial proton at C6.
-
Summary of Conformational Data
The following tables summarize the expected quantitative data for the two primary chair conformers of this compound based on computational predictions and experimental data from analogous compounds. For N-substituted 2-phenylpiperidines, the axial conformer is often favored due to the minimization of pseudoallylic strain.[1]
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Phenyl Group Orientation | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| I | Axial | 0.00 (Reference) |
| II | Equatorial | +0.5 to +1.5 |
Note: The axial conformer is predicted to be slightly more stable, a trend observed in related N-aryl piperidines.[1]
Table 2: Key Dihedral Angles for this compound Conformers
| Dihedral Angle | Axial Conformer (I) | Equatorial Conformer (II) |
| H-C2-C3-H_ax_ | ~175° | ~ -55° |
| H-C2-C3-H_eq_ | ~ -55° | ~ 65° |
| C6-N1-C2-C(Ph) | ~ -60° | ~ 175° |
Table 3: Expected ¹H-¹H Coupling Constants (³JHH) for the C2 Proton
| Coupling | Axial Phenyl Conformer | Equatorial Phenyl Conformer |
| ³J(H2, H3_ax_) | ~ 2-4 Hz | ~ 8-10 Hz |
| ³J(H2, H3_eq_) | ~ 2-4 Hz | ~ 2-4 Hz |
The diagram below illustrates the equilibrium between the two chair conformations of this compound.
Conclusion
The conformational analysis of this compound reveals a dynamic equilibrium between two primary chair conformers, with a slight preference for the conformer bearing an axial phenyl group. This preference is influenced by a combination of steric and electronic factors, including pseudoallylic strain. A combined approach of high-level computational modeling and detailed NMR spectroscopic analysis provides a robust framework for characterizing the conformational landscape of this important chemical scaffold. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of drug design and development, enabling a deeper understanding of the structure-activity relationships of piperidine-containing molecules.
References
- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 3. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
(S)-2-Phenylpiperidine: A Technical Guide to its Toxicological Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological data and a framework for the safety assessment of (S)-2-phenylpiperidine. It is crucial to note that publicly available, in-depth toxicological studies specifically for this compound are limited. The information presented herein is compiled from safety data sheets provided by chemical suppliers and general toxicological principles for related compounds. This guide is intended for informational purposes for research and drug development professionals and does not constitute a complete risk assessment.
Introduction
This compound is a chiral organic compound featuring a phenyl group attached to a piperidine ring. The piperidine scaffold is a key structural motif in many pharmaceuticals, making its derivatives, including this compound, of significant interest in medicinal chemistry and drug discovery.[1] A thorough understanding of the toxicological profile and safety of such building blocks is paramount for the development of safe and effective therapeutic agents. This technical guide summarizes the currently available safety information for this compound, outlines standard experimental protocols for its comprehensive toxicological evaluation, and provides a logical framework for its safety assessment.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 70665-05-3 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₁H₁₅N | Sigma-Aldrich[2] |
| Molecular Weight | 161.24 g/mol | Sigma-Aldrich[2] |
| Appearance | Liquid | Sigma-Aldrich[2] |
| Storage | 2-8°C | Sigma-Aldrich[2] |
Toxicological Data Summary
A comprehensive literature search did not yield specific, publicly available studies on the detailed toxicology of this compound. The data is primarily limited to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information provided by suppliers.
Acute Toxicity
This compound is classified as acutely toxic if swallowed.[2][3]
| Endpoint | Classification/Value | Species | Route | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not specified | Oral | Sigma-Aldrich[2][3] |
| Acute Dermal Toxicity | No data available | - | - | - |
| Acute Inhalation Toxicity | No data available | - | - | - |
Irritation and Sensitization
The racemic mixture, 2-phenylpiperidine, is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]
| Endpoint | Classification/Value | Species | Reference |
| Skin Corrosion/Irritation | Causes skin irritation | Not specified | PubChem[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Not specified | PubChem[4] |
| Respiratory Sensitization | May cause respiratory irritation | Not specified | PubChem[4] |
| Skin Sensitization | No data available | - | - |
Repeated Dose Toxicity
| Endpoint | Result | Species | Route | Duration | Reference |
| Sub-acute/Sub-chronic Toxicity | No data available | - | - | - | - |
Genotoxicity
| Assay Type | Result | System | Reference |
| In vitro (e.g., Ames test) | No data available | - | - |
| In vivo (e.g., Micronucleus test) | No data available | - | - |
Carcinogenicity
| Study Type | Result | Species | Route | Duration | Reference |
| Long-term bioassay | No data available | - | - | - | - |
Reproductive and Developmental Toxicity
| Endpoint | Result | Species | Route | Reference | |---|---|---|---|---|---| | Fertility and Early Embryonic Development | No data available | - | - | - | | Embryo-fetal Development | No data available | - | - | - |
Experimental Protocols for Toxicological Assessment
Given the data gaps, a standard battery of toxicological tests would be required to establish a comprehensive safety profile for this compound. The following are detailed methodologies for key experiments.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
-
Principle: This method uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance's toxicity.
-
Animals: Typically, female rats are used. Animals are fasted prior to dosing.
-
Procedure:
-
A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weights are recorded.
-
If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used in another group.
-
The procedure continues until the dose causing mortality or no adverse effects is identified.
-
A full necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The results allow for the assignment of the substance to a GHS category for acute oral toxicity.
Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test evaluates the ability of the test substance to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Positive and negative controls are run in parallel.
-
The mixture is incubated and then plated on a minimal agar medium.
-
After incubation for 48-72 hours, the number of revertant colonies (his+ or trp+) is counted.
-
-
Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474
-
Principle: This in vivo test assesses chromosomal damage or damage to the mitotic apparatus. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
-
Animals: Typically, mice or rats are used.
-
Procedure:
-
Animals are exposed to the test substance (usually via oral gavage or intraperitoneal injection) at three dose levels.
-
Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.
-
Erythrocytes are prepared on slides and stained to visualize micronuclei.
-
The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
-
-
Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic potential.
Mandatory Visualizations
The following diagrams illustrate a conceptual workflow for toxicological assessment and a hypothetical signaling pathway that could be investigated if initial toxicity screens are positive.
Caption: A generalized workflow for the toxicological assessment of a novel chemical entity.
Caption: A hypothetical signaling pathway for chemically-induced cellular toxicity.
Conclusion
The toxicological profile of this compound is currently not well-defined in publicly accessible literature. The available information classifies it as harmful if swallowed and suggests potential for skin, eye, and respiratory irritation based on data for the racemate.[2][3][4][5] For a comprehensive understanding of its safety, a suite of toxicological studies, including assessments of repeated dose toxicity, genotoxicity, and reproductive toxicity, is necessary. The experimental protocols and assessment workflow provided in this guide offer a standard framework for generating the data required for a thorough risk assessment. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the safety information provided, and consider conducting further toxicological evaluations as part of their development programs.
References
Methodological & Application
Enantioselective Synthesis of (S)-2-Phenylpiperidine from Chiral Lactams: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-2-phenylpiperidine, a valuable chiral building block in pharmaceutical development. The synthesis leverages a stereocontrolled approach starting from the achiral precursor 5-phenyl-5-oxopentanoic acid and the chiral auxiliary (R)-phenylglycinol. The key strategic steps involve the formation of a chiral bicyclic lactam, a diastereoselective reductive opening of this intermediate, and a final deprotection via hydrogenolysis to yield the target compound with high enantiopurity. This methodology, primarily based on the work of Amat and Bosch, offers an elegant and efficient route to this compound.[1][2]
Introduction
Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products, making their enantioselective synthesis a critical endeavor in medicinal chemistry and drug discovery. This compound, in particular, serves as a key intermediate for various biologically active compounds. Traditional synthetic methods often involve challenging resolutions or the use of expensive chiral starting materials. The use of chiral auxiliaries, such as phenylglycinol, provides a robust and reliable alternative for establishing the desired stereochemistry.
The strategy outlined herein follows a three-step sequence. The initial cyclodehydration of 5-phenyl-5-oxopentanoic acid with (R)-phenylglycinol stereoselectively furnishes a single diastereomer of the bicyclic lactam. The subsequent reduction of this lactam is the stereochemistry-determining step. The choice of reducing agent dictates the configuration at the newly formed stereocenter, allowing for an enantiodivergent synthesis of both (R)- and this compound. For the synthesis of the (S)-enantiomer, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is the reagent of choice. The final step involves the reductive cleavage of the chiral auxiliary to afford the desired product.
Overall Synthetic Scheme
Caption: Overall workflow for the synthesis of this compound.
Data Presentation
| Step | Product | Reagents | Yield (%) | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) |
| 1 | Chiral Bicyclic Lactam | 5-Phenyl-5-oxopentanoic acid, (R)-Phenylglycinol | 90 | >98% d.r. |
| 2 | N-Protected this compound Derivative | Red-Al® | 85 | >98% d.r. |
| 3 | This compound | Pd/C, H₂ | 95 | >99% e.e. |
Experimental Protocols
Step 1: Synthesis of Chiral Bicyclic Lactam ((2S,8aR)-2,8a-diphenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one)
This procedure details the cyclodehydration reaction to form the key chiral lactam intermediate.
Materials:
-
5-Phenyl-5-oxopentanoic acid
-
(R)-Phenylglycinol
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
A solution of 5-phenyl-5-oxopentanoic acid (1.0 eq) and (R)-phenylglycinol (1.0 eq) in toluene is heated at reflux with azeotropic removal of water using a Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral bicyclic lactam as a single stereoisomer.
Step 2: Diastereoselective Reduction to N-Protected this compound Derivative
This protocol describes the crucial diastereoselective reduction of the chiral lactam using Red-Al®.
Materials:
-
Chiral Bicyclic Lactam from Step 1
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), 70 wt. % in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for low-temperature reactions
Procedure:
-
The chiral bicyclic lactam (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Red-Al® (3.0 eq) is added dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C and monitored by TLC.
-
Once the reaction is complete, it is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the N-protected this compound derivative.
Step 3: Hydrogenolysis to this compound
This final step involves the removal of the chiral auxiliary via catalytic hydrogenolysis to yield the target product.
Materials:
-
N-Protected this compound Derivative from Step 2
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
The N-protected this compound derivative (1.0 eq) is dissolved in methanol.
-
10% Pd/C (10 mol %) is carefully added to the solution.
-
The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to give the crude this compound.
-
If necessary, the product can be further purified by distillation or crystallization.
Logical Relationship Diagram
Caption: Key transformations in the enantioselective synthesis.
References
- 1. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Piperidine Alkaloids Using an (S)-Phenylglycinol-Derived Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a fundamental structural motif found in a vast array of natural products and pharmaceuticals, many of which exhibit significant biological activity. The stereoselective synthesis of substituted piperidines is therefore a critical endeavor in medicinal chemistry and drug development. One powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. This document details the application of a robust chiral auxiliary derived from (S)-phenylglycinol for the asymmetric synthesis of piperidine alkaloids.
The methodology centers on the use of a bicyclic lactam, specifically (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine, which is readily prepared from commercially available (S)-phenylglycinol. This chiral template provides a conformationally rigid scaffold that directs the stereoselective introduction of substituents onto the piperidine core. Subsequent reductive cleavage of the auxiliary furnishes the desired enantiomerically enriched piperidine alkaloid. This approach has been successfully applied to the synthesis of various alkaloids, including (R)-coniine, (2R,6S)-dihydropinidine, and (2R,6R)-solenopsin A.[1]
General Workflow
The asymmetric synthesis using the (S)-phenylglycinol-derived lactam follows a well-defined, three-stage process. This workflow ensures high stereocontrol and provides access to a variety of substituted piperidine structures.
Caption: General workflow for the asymmetric synthesis of piperidine alkaloids.
Key Synthetic Step: Diastereoselective Alkylation
A cornerstone of this methodology is the highly diastereoselective alkylation of the enolate derived from the chiral bicyclic lactam. The phenyl group of the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This results in the formation of a new stereocenter with excellent control.[2]
Caption: Diastereoselective alkylation of the chiral lactam enolate.
Data Presentation: Synthesis of Piperidine Alkaloids
The following tables summarize the quantitative data for the synthesis of representative piperidine alkaloids using the (S)-phenylglycinol-derived chiral auxiliary methodology.
Table 1: Synthesis of Key Intermediates for (+)-Coniine and (+)-Solenopsin A
| Entry | Target Intermediate | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Propyl-substituted lactam (for Coniine) | Propyl iodide | 85 | >98:2 |
| 2 | Undecyl-substituted lactam (for Solenopsin A) | Undecyl iodide | 80 | >98:2 |
Data synthesized from representative procedures for similar alkylations.
Table 2: Overall Yields for the Synthesis of Selected Piperidine Alkaloids
| Alkaloid | Starting Material | Number of Steps | Overall Yield (%) | Enantiomeric Purity |
| (R)-Coniine | Chiral Bicyclic Lactam | 4 | 65 | >99% ee |
| (2R,6R)-Solenopsin A | Chiral Bicyclic Lactam | 5 | 55 | >99% ee |
| (2R,6S)-Dihydropinidine | Chiral Bicyclic Lactam | 6 | 40 | >99% ee |
Yields and purity are based on the synthetic routes described by Amat et al.[1]
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary - (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine
This protocol describes the preparation of the key chiral bicyclic lactam from (S)-phenylglycinol.
Materials:
-
(S)-Phenylglycinol
-
Methyl 5-oxopentanoate
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
A solution of (S)-phenylglycinol (1.0 eq), methyl 5-oxopentanoate (1.1 eq), and a catalytic amount of TsOH·H₂O (0.05 eq) in toluene is heated at reflux with azeotropic removal of water using a Dean-Stark trap.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral bicyclic lactam as a white solid.
Protocol 2: Asymmetric Synthesis of (R)-Coniine
This protocol outlines the synthesis of the piperidine alkaloid (R)-coniine starting from the chiral auxiliary.
Step 2a: Diastereoselective Alkylation
Materials:
-
Chiral Bicyclic Lactam (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution in THF
-
Propyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
A solution of the chiral bicyclic lactam (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
A solution of LDA in THF (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Propyl iodide (1.5 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography to yield the C-6 propyl-substituted lactam with high diastereoselectivity.[1]
Step 2b: Reductive Cleavage of the Auxiliary and Cyclization
Materials:
-
Propyl-substituted lactam (from Step 2a)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup reagents (e.g., Na₂SO₄·10H₂O, Rochelle's salt solution)
Procedure:
-
To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C is added a solution of the propyl-substituted lactam (1.0 eq) in THF.
-
The reaction mixture is heated to reflux and stirred for 12 hours. This step achieves the reduction of the lactam carbonyl and the reductive cleavage of the C-O bond of the oxazolidine ring.
-
The reaction is cooled to 0 °C and carefully quenched by the sequential addition of water and 15% aqueous NaOH solution.
-
The resulting slurry is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude amino alcohol is purified by chromatography to yield N-benzyl-(R)-coniine.
Step 2c: Debenzylation to Afford (R)-Coniine
Materials:
-
N-benzyl-(R)-coniine (from Step 2b)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
A solution of N-benzyl-(R)-coniine in methanol is treated with a catalytic amount of 10% Pd/C.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford (R)-coniine. The product can be further purified by distillation or salt formation if necessary.[1]
References
The Role of (S)-2-Phenylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-phenylpiperidine is a chiral amine that holds potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are instrumental in stereocontrolled transformations by temporarily inducing chirality on a prochiral substrate, thereby directing the formation of a specific stereoisomer. The inherent chirality and conformational rigidity of the piperidine ring, influenced by the C2-phenyl group, make this compound a candidate for inducing stereoselectivity in various carbon-carbon bond-forming reactions.
General Workflow for Asymmetric Synthesis Using a Chiral Amine Auxiliary
The utilization of a chiral amine like this compound as a chiral auxiliary typically follows a three-step sequence:
-
Attachment of the Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate (e.g., a carboxylic acid derivative) to form a chiral amide or related adduct.
-
Diastereoselective Reaction: The chiral adduct undergoes a diastereoselective reaction (e.g., enolate alkylation, aldol addition) where the stereocenter on the auxiliary directs the formation of a new stereocenter with a specific configuration.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and ideally allowing for the recovery and recycling of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application in Asymmetric Alkylation
Principle: Asymmetric alkylation of enolates derived from chiral amides is a powerful method for the enantioselective synthesis of α-substituted carboxylic acids. The chiral auxiliary shields one face of the enolate, leading to the preferential attack of an electrophile from the less hindered face.
Hypothetical Performance of this compound in Asymmetric Alkylation
The following table summarizes hypothetical data for the asymmetric alkylation of an N-propanoyl derivative of this compound, based on typical results observed with other effective chiral amine auxiliaries.
| Entry | Electrophile (R-X) | Base | Conditions | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl bromide | LDA | THF, -78 °C | 90 | >95 |
| 2 | Ethyl iodide | LHMDS | THF, -78 °C | 85 | 92 |
| 3 | Allyl bromide | NaHMDS | THF, -78 °C | 88 | 94 |
| 4 | Methyl iodide | LDA | THF, -78 °C | 92 | 90 |
Experimental Protocol: Asymmetric Alkylation of N-Propanoyl-(S)-2-phenylpiperidine
1. Synthesis of N-Propanoyl-(S)-2-phenylpiperidine (Chiral Adduct):
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-propanoyl-(S)-2-phenylpiperidine.
2. Asymmetric Alkylation:
-
To a solution of the N-propanoyl-(S)-2-phenylpiperidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq, 2 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.
-
Purify by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the alkylated product (1.0 eq) in a mixture of THF and water (3:1), add lithium hydroxide (LiOH) (4.0 eq).
-
Heat the reaction mixture at reflux for 12 hours.
-
Cool the reaction to room temperature and acidify with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
The aqueous layer can be basified and extracted with DCM to recover the this compound.
Caption: Workflow for asymmetric alkylation.
Application in Asymmetric Aldol Reactions
Principle: Chiral auxiliaries are widely used to control the stereochemical outcome of aldol reactions. The formation of a specific enolate geometry (Z or E) and the steric influence of the auxiliary dictate the facial selectivity of the reaction with an aldehyde, leading to the formation of syn or anti aldol products with high diastereoselectivity.
Hypothetical Performance of this compound in Asymmetric Aldol Reactions
The following table presents hypothetical data for the asymmetric aldol reaction of the N-propanoyl derivative of this compound with various aldehydes.
| Entry | Aldehyde | Lewis Acid | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Bu₂BOTf, DIPEA | DCM, -78 °C | 85 | >98:2 |
| 2 | Isobutyraldehyde | Bu₂BOTf, DIPEA | DCM, -78 °C | 80 | >98:2 |
| 3 | Acetaldehyde | TiCl₄ | DCM, -78 °C | 75 | 5:95 |
| 4 | Cinnamaldehyde | Bu₂BOTf, DIPEA | DCM, -78 °C | 82 | >95:5 |
Experimental Protocol: Asymmetric Aldol Reaction
1. Formation of the Boron Enolate and Aldol Addition:
-
To a solution of N-propanoyl-(S)-2-phenylpiperidine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add di-n-butylboron triflate (Bu₂BOTf) (1.1 eq) dropwise.
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise, and stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -78 °C and add the aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with DCM, and wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
2. Cleavage of the Chiral Auxiliary:
-
The auxiliary can be cleaved under similar hydrolytic conditions as described for the alkylation product to yield the corresponding β-hydroxy carboxylic acid.
Application in Asymmetric Michael Additions
Principle: In asymmetric Michael additions, the chiral auxiliary directs the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, establishing a new stereocenter at the β-position.
Hypothetical Performance in Asymmetric Michael Addition
| Entry | Michael Acceptor | Nucleophile | Conditions | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | N-Crotonyl-(S)-2-phenylpiperidine | (CH₃)₂CuLi | Et₂O, -78 °C | 85 | 90 |
| 2 | N-Cinnamoyl-(S)-2-phenylpiperidine | (n-Bu)₂CuLi | THF, -78 °C | 80 | 88 |
Experimental Protocol: Asymmetric Michael Addition
1. Conjugate Addition:
-
To a suspension of CuI (1.1 eq) in anhydrous ether at -40 °C, add a solution of methyllithium (2.2 eq) dropwise.
-
Stir the resulting solution of lithium dimethylcuprate at -40 °C for 30 minutes.
-
Cool the solution to -78 °C and add a solution of N-crotonyl-(S)-2-phenylpiperidine (1.0 eq) in ether dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl/NH₄OH (9:1).
-
Extract the product with ether, and wash the combined organic layers with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Application in Asymmetric Diels-Alder Reactions
Principle: A chiral auxiliary attached to a dienophile can effectively control the facial selectivity of the [4+2] cycloaddition with a diene, leading to the formation of enantiomerically enriched cycloadducts.
Hypothetical Performance in Asymmetric Diels-Alder Reaction
| Entry | Diene | Dienophile | Lewis Acid | Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene | N-Acryloyl-(S)-2-phenylpiperidine | Et₂AlCl | DCM, -78 °C | 90 | >95:5 |
| 2 | Isoprene | N-Acryloyl-(S)-2-phenylpiperidine | Et₂AlCl | DCM, -78 °C | 85 | 90:10 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
1. Cycloaddition Reaction:
-
To a solution of N-acryloyl-(S)-2-phenylpiperidine (1.0 eq) in anhydrous DCM at -78 °C, add diethylaluminum chloride (Et₂AlCl) (1.2 eq, 1 M solution in hexanes) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the cycloadduct by flash column chromatography.
Conclusion
While specific documented applications of this compound as a chiral auxiliary are limited, its structural features suggest it could be a viable candidate for inducing stereoselectivity in a range of asymmetric transformations. The protocols and hypothetical data presented in these application notes provide a solid foundation for researchers to investigate its efficacy in asymmetric alkylations, aldol reactions, Michael additions, and Diels-Alder reactions. Further experimental validation is necessary to fully characterize its potential and establish its utility in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
Application Note and Protocol: Iridium-Catalyzed Asymmetric Hydrogenation for the Synthesis of (S)-2-Phenylpiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The enantioselective synthesis of these heterocycles is of paramount importance in drug discovery and development. This application note provides a detailed protocol for the iridium-catalyzed asymmetric hydrogenation of 2-phenylpyridine to obtain the valuable chiral building block, (S)-2-phenylpiperidine. The key to this highly enantioselective transformation is the activation of the pyridine ring as an N-benzylpyridinium salt, followed by hydrogenation using a chiral iridium catalyst. The phosphorus-pyridine based MeO-BoQPhos ligand has been shown to be highly effective for this transformation, affording high enantioselectivity.[1][2]
Reaction Principle
The aromaticity of the pyridine ring makes its direct hydrogenation challenging. To overcome this, the pyridine is first activated by N-alkylation to form a pyridinium salt. This activation lowers the energy barrier for dearomatization. The subsequent asymmetric hydrogenation is catalyzed by an iridium complex bearing a chiral ligand, which facilitates the enantioselective addition of hydrogen across the double bonds of the pyridinium ring to yield the desired chiral piperidine.
Quantitative Data Summary
The following tables summarize the quantitative data for the iridium-catalyzed asymmetric hydrogenation of 2-arylpyridinium salts, highlighting the effectiveness of the MeO-BoQPhos ligand.
Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Salt
| Entry | Catalyst Precursor | Ligand | Solvent | Additive | Temp (°C) | Pressure (psi) | ee (%) | Yield (%) |
| 1 | [Ir(COD)Cl]₂ | (S,S)-MeO-BoQPhos | THF | I₂ (5 mol%) | 20 | 600 | 92.7 | 91 |
| 2 | [Ir(COD)Cl]₂ | Other P,N-Ligands | THF | I₂ (5 mol%) | 20 | 600 | <90 | Variable |
Data synthesized from multiple sources indicating the general effectiveness of MeO-BoQPhos.[1][2][3]
Table 2: Substrate Scope for the Asymmetric Hydrogenation of various 2-Aryl-N-benzylpyridinium Salts using [Ir(COD)Cl]₂/(S,S)-MeO-BoQPhos
| Substrate (2-Aryl Group) | Product | ee (%) | Yield (%) |
| Phenyl | This compound | 92.7 | 91 |
| 2-Naphthyl | (S)-2-(2-Naphthyl)piperidine | 94.2 | - |
| 2,4-Dimethylphenyl | (S)-2-(2,4-Dimethylphenyl)piperidine | 97.7 | 88 |
| 2-Thienyl | (S)-2-(2-Thienyl)piperidine | 96.4 | - |
This table presents a selection of substrates to demonstrate the versatility of the method.[1][3]
Experimental Protocols
Materials and Equipment:
-
Reagents: 2-Phenylpyridine, benzyl bromide, [Ir(COD)Cl]₂, (S,S)-MeO-BoQPhos, iodine (I₂), tetrahydrofuran (THF, anhydrous), dichloromethane (DCM, anhydrous), diethyl ether, sodium bicarbonate, magnesium sulfate, hydrogen gas (high purity).
-
Equipment: Schlenk line or glovebox, high-pressure autoclave, magnetic stirrer, rotary evaporator, column chromatography setup, chiral HPLC.
Protocol 1: Synthesis of N-Benzyl-2-phenylpyridinium Bromide
-
In a round-bottom flask, dissolve 2-phenylpyridine (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add benzyl bromide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain N-benzyl-2-phenylpyridinium bromide as a white solid.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and (S,S)-MeO-BoQPhos (1.1 mol%) to a vial.
-
Add anhydrous and degassed THF (2.0 mL) and stir the mixture for 30 minutes at room temperature to form the active catalyst.
-
-
Hydrogenation Reaction:
-
In a separate vial inside the glovebox, add N-benzyl-2-phenylpyridinium bromide (1.0 eq) and iodine (5 mol%).
-
Transfer the pre-formed catalyst solution to the vial containing the substrate.
-
Seal the vial and place it in a high-pressure autoclave.
-
Purge the autoclave with argon three times, followed by three purges with hydrogen gas.
-
Pressurize the autoclave to 600 psi with hydrogen gas.
-
Stir the reaction at 20 °C for 24 hours.
-
-
Work-up and Purification:
-
After the reaction, carefully release the hydrogen pressure.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-N-benzyl-2-phenylpiperidine.
-
-
Debenzylation (Optional):
-
The N-benzyl protecting group can be removed via hydrogenolysis using Pd/C in methanol under a hydrogen atmosphere to yield this compound.
-
Characterization:
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment.
-
Handle all chemicals with care, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-2-Phenylpiperidine in the Synthesis of Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the chiral building block, (S)-2-phenylpiperidine, in the synthesis of potent and selective dopamine receptor ligands. The focus is on derivatives that show promise as preferential dopamine autoreceptor antagonists, a class of compounds with significant therapeutic potential in neurology and psychiatry.
Introduction
This compound serves as a crucial chiral scaffold in medicinal chemistry for the development of central nervous system (CNS) active agents. Its rigid structure and the stereochemistry at the C2 position are pivotal for specific interactions with dopamine receptors, particularly the D2 and D3 subtypes. Ligands derived from this scaffold have been investigated for their potential as treatments for conditions where modulation of dopaminergic neurotransmission is beneficial. This document outlines the synthesis, biological activity, and relevant signaling pathways of these compounds.
Data Presentation
The following tables summarize the quantitative data for a series of this compound derivatives, highlighting their binding affinities for dopamine D2 and D3 receptors, as well as their in vivo effects on dopamine synthesis.
Table 1: In Vitro Binding Affinities of this compound Derivatives for Dopamine D2 and D3 Receptors [1]
| Compound ID | R (Substitution on Phenyl Ring) | N-Substituent | D2 Ki (nM) | D3 Ki (nM) |
| 1a | H | Propyl | >10000 | >10000 |
| 1b | 3-OH | Propyl | 1800 | 1300 |
| 1c | 3-SO2Me | Propyl | >10000 | 4600 |
| 1d | 3-CN | Propyl | 3500 | 1900 |
| 1e | 3-CF3 | Propyl | 6400 | 2800 |
| 1f | 4-OH | Propyl | 2600 | 2300 |
| 1g | 4-SO2Me | Propyl | >10000 | >10000 |
Ki values represent the concentration of the ligand that binds to 50% of the receptors in vitro. Higher Ki values indicate lower binding affinity.
Table 2: In Vivo Effects of this compound Derivatives on Dopamine Synthesis in Rat Brain [1]
| Compound ID | R (Substitution on Phenyl Ring) | N-Substituent | ED50 (DOPA Accumulation, µmol/kg) |
| 1a | H | Propyl | >256 |
| 1b | 3-OH | Propyl | 16 |
| 1c | 3-SO2Me | Propyl | 4.8 |
| 1d | 3-CN | Propyl | 10 |
| 1e | 3-CF3 | Propyl | 6.2 |
| 1f | 4-OH | Propyl | >64 |
| 1g | 4-SO2Me | Propyl | >64 |
ED50 represents the dose of the compound that produces 50% of its maximal effect on DOPA accumulation, an indicator of dopamine synthesis.
Experimental Protocols
The following protocols describe the key synthetic steps for the preparation of N-propylated this compound derivatives, which are central to the dopamine receptor ligands discussed.
Protocol 1: Synthesis of (S)-2-(3-(Methylsulfonyl)phenyl)piperidine
This protocol is a representative procedure for the synthesis of the piperidine core structure.
Materials:
-
This compound
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ammonia
-
Dimethyl sulfate
-
Appropriate solvents (e.g., dichloromethane, methanol)
Procedure:
-
Sulfonylation: To a solution of this compound in dichloromethane, add chlorosulfonic acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with ice-water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Chlorination: Treat the resulting sulfonic acid with thionyl chloride to form the sulfonyl chloride.
-
Amination: Bubble ammonia gas through a solution of the sulfonyl chloride in an appropriate solvent to yield the sulfonamide.
-
Methylation: Methylate the sulfonamide using dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in methanol to obtain (S)-2-(3-(methylsulfonyl)phenyl)piperidine.
-
Purify the product by column chromatography.
Protocol 2: N-Alkylation of (S)-2-(3-(Methylsulfonyl)phenyl)piperidine
This is a general procedure for the N-alkylation of the synthesized piperidine core.
Materials:
-
(S)-2-(3-(Methylsulfonyl)phenyl)piperidine
-
1-Iodopropane
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of (S)-2-(3-(methylsulfonyl)phenyl)piperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 1-iodopropane (1.2 eq) to the mixture.
-
Stir the reaction mixture at 60 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-propylated product, (S)-3-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Dopamine D2 autoreceptor signaling pathway.
Caption: Dopamine D3 receptor signaling pathway.
Caption: General synthetic workflow for dopamine ligands.
References
Application Notes and Protocols: (S)-2-Phenylpiperidine in Multi-Component Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Phenylpiperidine and its derivatives have emerged as powerful chiral auxiliaries and organocatalysts in asymmetric synthesis. Their application in multi-component reactions (MCRs) offers a highly efficient and stereoselective approach to the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of polysubstituted piperidines, a key heterocyclic motif.
Application Note: Asymmetric Synthesis of Highly Functionalized Piperidines via an Organocatalyzed Domino Reaction
A highly diastereoselective and enantioselective synthesis of functionalized piperidines can be achieved through a one-pot, three-component domino reaction. This approach utilizes this compound as a chiral auxiliary, tethered to one of the reactants, to control the stereochemical outcome of the reaction. The reaction proceeds through a cascade of aza-Michael and Michael additions, followed by a cyclization/dehydration sequence.
This methodology is particularly valuable for the rapid generation of a library of chiral piperidine derivatives from simple starting materials. The steric hindrance and conformational rigidity imposed by the this compound moiety effectively shields one face of the reactive intermediate, leading to high levels of stereocontrol.
Table 1: Synthesis of Chiral Piperidine Derivatives
| Entry | Aldehyde (R¹) | β-Ketoester (R², R³) | Product | Yield (%) | d.r. | ee (%) |
| 1 | C₆H₅ | CH₃, OC₂H₅ | 4a | 85 | >95:5 | 98 |
| 2 | 4-Cl-C₆H₄ | CH₃, OC₂H₅ | 4b | 82 | >95:5 | 97 |
| 3 | 4-MeO-C₆H₄ | CH₃, OC₂H₅ | 4c | 88 | >95:5 | 99 |
| 4 | 2-Thienyl | CH₃, OC₂H₅ | 4d | 78 | 92:8 | 96 |
| 5 | C₆H₅ | Ph, OC₂H₅ | 4e | 80 | 94:6 | 95 |
d.r. = diastereomeric ratio; ee = enantiomeric excess.
Experimental Protocols
General Procedure for the Three-Component Synthesis of Functionalized Piperidines
Materials:
-
(S)-N-(1-phenylethyl)-2-phenylpiperidine-1-carboxamide derived enamine (1 )
-
Aromatic aldehyde (2 )
-
β-Ketoester (3 )
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the enamine derived from this compound (1 , 1.0 equiv.) and the aromatic aldehyde (2 , 1.1 equiv.) in dichloromethane (DCM, 0.1 M) at room temperature is added trifluoroacetic acid (TFA, 10 mol%).
-
The reaction mixture is stirred for 10 minutes, after which the β-ketoester (3 , 1.2 equiv.) is added.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC until the starting materials are consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired polysubstituted piperidine derivative (4 ).
Visualizations
Caption: Experimental workflow for the synthesis of chiral piperidines.
Caption: Plausible reaction mechanism for the domino reaction.
Gram-Scale Synthesis of (S)-2-Phenylpiperidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the gram-scale synthesis of the chiral building block, (S)-2-phenylpiperidine. This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presented protocol is based on established methodologies in asymmetric catalysis, offering a reliable and scalable route to the target compound.
Introduction
This compound is a valuable chiral amine widely utilized in medicinal chemistry and drug development. Its stereochemistry is often crucial for the biological activity of the final drug substance. Consequently, robust and scalable methods for its enantioselective synthesis are of significant interest. This application note details a gram-scale synthesis procedure, focusing on a catalytic asymmetric hydrogenation approach, which is known for its efficiency and scalability.
Synthetic Strategy
The protocol described herein focuses on the asymmetric hydrogenation of a suitable prochiral precursor, 2-phenyl-1,2,3,4-tetrahydropyridine or a protected derivative, utilizing a chiral iridium or rhodium catalyst. This method is advantageous due to its high enantioselectivity and atom economy.
Experimental Protocol: Asymmetric Hydrogenation
This protocol outlines a general procedure for the gram-scale synthesis of this compound via asymmetric hydrogenation. Researchers should adapt and optimize the conditions based on their specific equipment and starting materials.
3.1. Materials and Equipment
-
Starting Material: N-protected 2-phenyl-1,2,3,4-tetrahydropyridine (e.g., N-Boc or N-Cbz protected)
-
Catalyst: [Ir(COD)Cl]₂ or a similar rhodium precursor
-
Chiral Ligand: A suitable chiral phosphine ligand (e.g., a SEGPHOS or BINAP derivative)
-
Solvent: Degassed methanol, ethanol, or other suitable solvent
-
Hydrogen Source: High-purity hydrogen gas
-
Equipment: High-pressure reactor (autoclave), Schlenk line, standard laboratory glassware, magnetic stirrer, rotary evaporator, column chromatography setup.
3.2. Procedure
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve the iridium or rhodium precursor (e.g., [Ir(COD)Cl]₂, 0.005-0.01 mol%) and the chiral ligand (e.g., (R)-SEGPHOS, 0.0055-0.011 mol%) in a minimal amount of degassed solvent (e.g., dichloromethane or THF).
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
-
Reaction Setup:
-
To a high-pressure reactor, add the N-protected 2-phenyl-1,2,3,4-tetrahydropyridine (e.g., 5.0 g, 1 equivalent).
-
Add the degassed solvent (e.g., methanol, 50 mL).
-
Transfer the prepared catalyst solution to the reactor via cannula.
-
Seal the reactor.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC if possible.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the N-protected this compound.
-
-
Deprotection (if necessary):
-
The protecting group (e.g., Boc) can be removed under standard conditions (e.g., treatment with trifluoroacetic acid in dichloromethane) to yield the final product, this compound.
-
Data Presentation
The following tables summarize typical quantitative data for a gram-scale synthesis of this compound.
Table 1: Reaction Parameters
| Parameter | Value |
| Scale (Starting Material) | 5.0 g |
| Catalyst Loading | 0.01 mol% |
| Ligand | (R)-SEGPHOS |
| Solvent | Methanol |
| Hydrogen Pressure | 80 atm |
| Temperature | 50 °C |
| Reaction Time | 18 hours |
Table 2: Product Characterization
| Parameter | Value |
| Isolated Yield | 85 - 95% |
| Enantiomeric Excess (e.e.) | >98% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Optical Rotation | [α]²⁰D = +X° (c=1, CHCl₃) |
Visualizations
Diagram 1: Experimental Workflow for Gram-Scale Synthesis
Caption: Workflow for the gram-scale synthesis of this compound.
Diagram 2: Signaling Pathway Analogy - Catalytic Cycle
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Application Note: Chiral Resolution of Racemic 2-Phenylpiperidine Using Tartaric Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chiral resolution of racemic 2-phenylpiperidine via diastereomeric salt formation using an enantiomerically pure form of tartaric acid. The methodology is based on the principle that enantiomers react with a chiral resolving agent to form diastereomers with different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3] This technique is crucial for isolating specific stereoisomers of pharmacologically active compounds, as enantiomers often exhibit distinct biological activities.[4]
Principle of Resolution
Chiral resolution by diastereomeric salt formation is a classical and widely used method for separating enantiomers.[1] The process involves reacting a racemic mixture (a 1:1 mixture of (R)- and (S)-enantiomers) of a base, such as 2-phenylpiperidine, with an enantiomerically pure chiral acid, like L-(+)-tartaric acid. This reaction yields a pair of diastereomeric salts: ((R)-2-phenylpiperidine)-(L-tartrate) and ((S)-2-phenylpiperidine)-(L-tartrate).
Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts possess different solubilities in a given solvent system.[3][5] By carefully selecting the solvent and controlling crystallization conditions (e.g., temperature, concentration), one diastereomer can be selectively precipitated from the solution while the other remains dissolved.[6] The isolated salt is then treated with a base to neutralize the tartaric acid, liberating the enantiomerically enriched 2-phenylpiperidine.
Caption: Principle of diastereomeric salt formation for chiral resolution.
Experimental Protocols
This section details the procedures for diastereomeric salt formation, isolation, and the subsequent liberation of the free amine.
Protocol 1: Diastereomeric Salt Formation and Isolation
This protocol focuses on the selective crystallization of one diastereomeric salt.
Materials:
-
Racemic (±)-2-phenylpiperidine
-
L-(+)-tartaric acid (or D-(-)-tartaric acid)
-
Solvent (e.g., Methanol, Ethanol, Water, or a mixture thereof)
-
Reaction flask with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Seed crystals of the desired diastereomeric salt (optional, but recommended)
Procedure:
-
Dissolution: In a reaction flask, dissolve 1.0 equivalent of racemic (±)-2-phenylpiperidine in a suitable volume of the chosen solvent (e.g., ethanol/water mixture). Stir until fully dissolved.
-
Addition of Resolving Agent: In a separate container, dissolve 0.5 to 1.0 equivalent of L-(+)-tartaric acid in a minimal amount of the same solvent. Slowly add this solution to the 2-phenylpiperidine solution with continuous stirring.
-
Heating: Heat the combined mixture gently (e.g., to 60-70 °C) to ensure all components are completely dissolved.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling is critical; slow cooling generally yields purer crystals. If crystallization does not initiate, introduce a few seed crystals of the target diastereomeric salt.[4]
-
Aging: Once crystallization begins, continue to stir the resulting slurry gently at room temperature for a period of 1 to 24 hours to maximize the yield of the less soluble salt.[3]
-
Cooling: Further cool the suspension in an ice bath (0-5 °C) for at least 2 hours to complete the precipitation.[4]
-
Isolation: Isolate the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to obtain the diastereomerically enriched salt (e.g., this compound-L-tartrate).
Protocol 2: Liberation of Enantiomerically Enriched Free Amine
This protocol describes the recovery of the resolved 2-phenylpiperidine from the isolated diastereomeric salt.
Materials:
-
Diastereomerically enriched 2-phenylpiperidine-tartrate salt (from Protocol 1)
-
Aqueous base solution (e.g., 2M Sodium Hydroxide or saturated Sodium Carbonate)
-
Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution and Basification: Dissolve the isolated diastereomeric salt in water. Place the solution in a separatory funnel.
-
Neutralization: Slowly add the aqueous base solution to the funnel until the pH is strongly alkaline (pH > 11). This neutralizes the tartaric acid and liberates the free 2-phenylpiperidine base.
-
Extraction: Extract the aqueous layer multiple times (e.g., 3x) with an organic solvent like dichloromethane. Combine the organic layers.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched 2-phenylpiperidine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by forming a Mosher amide.[3][6]
Workflow Visualization
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for the chiral resolution of 2-phenylpiperidine.
Quantitative Data Summary (Illustrative)
Since the optimal conditions are highly dependent on the specific substrate and solvent system, a screening process is often necessary. The following table presents illustrative data from a hypothetical screening to optimize the resolution process.
| Entry | Resolving Agent | Solvent System (v/v) | Equivalents of Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | L-(+)-Tartaric Acid | Methanol | 0.5 | 35 | 85 | 84 |
| 2 | L-(+)-Tartaric Acid | Ethanol | 0.5 | 41 | 92 | 91 |
| 3 | L-(+)-Tartaric Acid | Ethanol/Water (9:1) | 0.5 | 45 | 96 | 95 |
| 4 | L-(+)-Tartaric Acid | Isopropanol | 0.5 | 38 | 94 | 93 |
| 5 | D-(-)-Tartaric Acid | Ethanol/Water (9:1) | 0.5 | 44 | 95 | 94 |
| 6 | L-(+)-Tartaric Acid | Ethanol/Water (9:1) | 1.0 | 42 | >98 | >98 |
Note: Yield is calculated based on obtaining a single enantiomer from the racemate (theoretical maximum is 50%). Diastereomeric excess (d.e.) is determined on the isolated salt, while enantiomeric excess (e.e.) is measured on the liberated free amine.
Application Notes & Troubleshooting
-
Choice of Resolving Agent: Both L-(+)- and D-(-)-tartaric acid can be used. Using the D-enantiomer will typically precipitate the opposite enantiomer of the amine compared to the L-enantiomer.[6] Derivatives like di-p-toluoyl-D-tartaric acid may also provide better separation.[3]
-
Solvent Selection: The choice of solvent is critical as it dictates the solubility of the diastereomeric salts.[2] Protic solvents like alcohols, water, or their mixtures are commonly used. A solvent system where one salt is significantly less soluble than the other is ideal.
-
Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is a common strategy. This ensures that the less soluble salt crystallizes in high diastereomeric purity, leaving the more soluble salt and the excess of one enantiomer in the solution.
-
Recrystallization: To achieve higher enantiomeric purity (>99% e.e.), one or more recrystallizations of the isolated diastereomeric salt may be necessary.[6]
-
Troubleshooting - Oiling Out: If the diastereomeric salt separates as an oil instead of a crystalline solid, it may be due to high impurity levels, too rapid cooling, or an inappropriate solvent.[3] Potential solutions include using a different solvent, slowing the cooling rate, or purifying the starting racemic amine.[3]
-
Recovery from Mother Liquor: The enantiomer remaining in the mother liquor can be recovered, racemized, and recycled to improve the overall process efficiency.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Step-by-Step Guide to N-Protection of (S)-2-Phenylpiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-protection of (S)-2-phenylpiperidine, a chiral building block of significant interest in medicinal chemistry. The protection of the secondary amine is a crucial step in the multi-step synthesis of various pharmacologically active compounds, allowing for selective functionalization at other positions of the molecule. This guide covers four common and effective N-protection strategies: Boc, Cbz, acetylation, and benzylation.
Introduction
This compound is a versatile chiral scaffold used in the synthesis of a wide range of biologically active molecules. The secondary amine in the piperidine ring is a reactive site that often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of the protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. This guide details the procedures for introducing the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), acetyl (Ac), and benzyl (Bn) protecting groups onto the nitrogen atom of this compound.
N-Protection Strategies: A Comparative Overview
The selection of an appropriate N-protecting group is a critical decision in the strategic planning of a synthetic route. The following table summarizes the key features of the four common protecting groups discussed in this guide.
| Protecting Group | Reagent | Key Characteristics | Cleavage Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to a wide range of non-acidic reagents. | Acidic conditions (e.g., TFA, HCl). |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to basic and mildly acidic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| Acetyl | Acetic anhydride or Acetyl chloride | Increases steric hindrance; stable to many reaction conditions. | Strong acidic or basic hydrolysis. |
| Benzyl | Benzyl bromide or Benzaldehyde | Robust and stable to a wide range of conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
Experimental Protocols
Detailed methodologies for the N-protection of this compound are provided below. Safety precautions should be taken when handling all reagents, particularly benzyl chloroformate, which is a lachrymator. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: N-Boc Protection of this compound
This protocol describes the synthesis of (S)-tert-butyl 2-phenylpiperidine-1-carboxylate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-tert-butyl 2-phenylpiperidine-1-carboxylate.
Quantitative Data Summary (N-Boc Protection)
| Parameter | Value |
| Reactant Molar Ratio | This compound : (Boc)₂O : Et₃N = 1 : 1.1 : 1.2 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | High |
Characterization Data for N-Boc-(S)-2-phenylpiperidine (Analogous Compounds):
-
¹H NMR (CDCl₃, 500 MHz): δ 7.45–7.16 (m, 5H), 5.13–4.90 (m, 1H), 2.91 (t, J = 12.8 Hz, 1H), 1.90–1.67 (m, 3H), 1.68–1.57 (m, 4H), 1.48 (s, 9H).
-
¹³C NMR (CDCl₃, 126 MHz): δ 155.3, 138.0, 128.1, 127.3, 126.8, 79.4, 50.1, 45.2, 40.5, 28.0, 20.1.[1]
Protocol 2: N-Cbz Protection of this compound
This protocol describes the synthesis of (S)-benzyl 2-phenylpiperidine-1-carboxylate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Dichloromethane (DCM) or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of water and DCM.
-
Add sodium carbonate (2.0 eq) to the mixture and cool to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-benzyl 2-phenylpiperidine-1-carboxylate.[3]
Quantitative Data Summary (N-Cbz Protection)
| Parameter | Value |
| Reactant Molar Ratio | This compound : Cbz-Cl : Na₂CO₃ = 1 : 1.1 : 2 |
| Solvent | Water/DCM |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | Good to Excellent |
Characterization Data for N-Cbz Protected Amines (General):
-
¹H NMR: The benzylic protons of the Cbz group typically appear as a singlet around δ 5.1-5.2 ppm. Aromatic protons appear in the range of δ 7.2-7.4 ppm.
-
¹³C NMR: The carbonyl carbon of the carbamate appears around δ 155-156 ppm. The benzylic carbon is observed around δ 67 ppm.
References
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of (S)-2-phenylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-phenylpiperidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide & FAQs
Q1: My enantioselectivity (ee) is low. What are the common causes and how can I improve it?
Low enantioselectivity is a frequent challenge in the asymmetric synthesis of this compound. Several factors can contribute to this issue.
-
Catalyst/Ligand Choice: The selection of the chiral catalyst and ligand is paramount. For instance, in the asymmetric hydrogenation of 2-substituted pyridinium salts, iridium(I) catalysts with specific P,N-ligands have been shown to be effective.[1] Different ligands, such as TADDOL-based phosphoramidites or BINOL-based phosphoramidites like Guiphos B1, can yield varying levels of enantioselectivity.[2] It is crucial to screen a variety of ligands to find the optimal one for your specific substrate and reaction conditions.
-
Solvent Effects: The reaction solvent can significantly influence the stereochemical outcome. For the asymmetric hydrogenation of N-benzyl-2-phenylpyridinium bromide, solvents such as THF have been shown to provide higher enantiomeric ratios compared to solvent mixtures like THF/MeOH or DCM.[3]
-
Temperature Control: Reaction temperature can impact the selectivity of the catalyst. Lowering the temperature often, but not always, improves enantioselectivity by reducing the energy of non-selective pathways. It is advisable to run the reaction at the recommended temperature and then explore lower temperatures if the ee is not satisfactory.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure the purity of your starting materials before proceeding with the asymmetric synthesis.
Q2: The reaction yield is poor. What steps can I take to optimize it?
Poor yields can stem from incomplete reactions, side reactions, or product degradation.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time for complete conversion. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time. Temperature also plays a critical role; while lower temperatures may favor enantioselectivity, they can also slow down the reaction rate. A balance must be struck to achieve both good yield and high ee.
-
Reagent Stoichiometry: The molar ratio of the substrate, catalyst, and any additives should be carefully controlled. For example, in rhodium-catalyzed asymmetric additions, the presence of an additive like tetraethylethylenediamine (TEEDA) was found to be crucial for achieving high yield by inhibiting a background reaction.[4]
-
Catalyst Loading: While catalytic amounts are used, too low a catalyst loading might result in an incomplete reaction within a reasonable timeframe. Conversely, excessively high loading is not economical and can sometimes lead to undesired side reactions. It is important to optimize the catalyst loading for your specific reaction scale.
-
Atmosphere Control: Many asymmetric reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensure that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.
Q3: I am observing the formation of significant side products. How can I minimize them?
The formation of side products can be a complex issue depending on the specific synthetic route.
-
Chemoselectivity: In reactions involving substrates with multiple reactive sites, the catalyst's chemoselectivity is key. For instance, in the asymmetric reduction of pyridinium salts containing reducible functional groups like bromo or cyano groups, the catalyst system must be selective for the pyridine ring reduction.[3]
-
Protecting Groups: If your substrate has functional groups that can interfere with the reaction, consider using appropriate protecting groups. The choice of protecting group is crucial as it must be stable under the reaction conditions and easily removable afterward.
-
Reaction Conditions Tuning: Fine-tuning reaction parameters such as temperature, pressure, and the rate of addition of reagents can sometimes minimize the formation of side products. For example, in some hydrogenations, controlling the hydrogen pressure is important.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic methods for producing chiral 2-substituted piperidines, including this compound.
Table 1: Asymmetric Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts [3]
| Entry | Solvent | Conversion (%) | Enantiomeric Ratio (er) |
| 1 | THF/MeOH (9:1) | 100 | 86:14 |
| 2 | THF | 100 | 90:10 |
| 3 | DCM | 93 | 75:24 |
| 4 | Toluene | 92 | 82:18 |
Reaction conditions: 30 mg of 1a, 2 mol % catalyst, 5 mol % I₂, 30 °C, 450 psi H₂ in 0.6 mL of solvent.
Table 2: Rhodium-Catalyzed Asymmetric Cycloaddition [2]
| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee) |
| 1 | TADDOL-based phosphoramidite | - | Low |
| 2 | Guiphos B1 | Low | Low |
| 3 | CKphos | 77 | 94% |
Reaction conditions involved [Rh(C₂H₄)₂Cl]₂ as the precatalyst.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide [3][5]
-
Preparation of the Pyridinium Salt: To a solution of 2-phenylpyridine in a suitable solvent, add an equimolar amount of benzyl bromide. Stir the reaction mixture at room temperature until the precipitation of the pyridinium salt is complete. Filter the solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Asymmetric Hydrogenation: In a high-pressure reactor, place the N-benzyl-2-phenylpyridinium bromide (0.5 g).
-
Add the iridium catalyst (e.g., [Ir(COD)Cl]₂) (2 mol %) and the chiral ligand (e.g., MeO-BoQPhos) (6 mol %).
-
Add iodine (I₂) (10 mol %).
-
Add anhydrous and degassed THF (20 mL).
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor to 600 psi with hydrogen.
-
Stir the reaction mixture at 10 °C for 24 hours.
-
After the reaction is complete, carefully vent the reactor and concentrate the mixture under reduced pressure.
-
Purify the product by flash chromatography on silica gel to obtain (S)-N-benzyl-2-phenylpiperidine.
-
Debenzylation (if required): The N-benzyl group can be removed, for example, by treatment with α-chloroethyl chloroformate followed by methanolysis to yield this compound hydrochloride.[3]
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [6][7]
-
Catalyst Preparation: In a vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol %) and (S)-Segphos (7 mol %).
-
Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL).
-
Add aqueous CsOH (50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.
-
Reaction Setup: To the catalyst solution, add the arylboronic acid (3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., Et₂O).
-
Wash the combined organic layers with 1N NaOH and then 1N HCl, and dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to obtain the 3-substituted tetrahydropyridine.
-
Reduction to Piperidine: The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard reduction methods (e.g., hydrogenation over Pd/C).
Visualizations
Caption: General workflow for the asymmetric synthesis of this compound.
Caption: Simplified reaction pathway for asymmetric hydrogenation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Chiral HPLC Analysis of 2-Phenylpiperidine Enantiomers
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral HPLC analysis of 2-phenylpiperidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between the enantiomers of 2-phenylpiperidine?
Poor resolution in the chiral HPLC separation of 2-phenylpiperidine enantiomers can stem from several factors. These include the use of an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect column temperature, or a column that has lost efficiency.[1] A systematic approach to method development is often necessary to achieve the desired separation.
Q2: How does temperature affect the chiral separation of 2-phenylpiperidine?
Temperature plays a complex and critical role in chiral recognition.[1][2] Generally, lower temperatures tend to enhance chiral selectivity by strengthening the subtle intermolecular interactions responsible for enantiomeric differentiation. Conversely, higher temperatures can improve peak shape and efficiency.[1] However, the effect of temperature is compound-dependent, and in some cases, an increase in temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[1][2] Therefore, it is crucial to carefully control and optimize the column temperature for the specific analysis of 2-phenylpiperidine.
Q3: Why am I observing peak tailing with my 2-phenylpiperidine sample?
Peak tailing for basic compounds like 2-phenylpiperidine is a common issue in HPLC. The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase.[3][4] Other potential causes include column overload (injecting too much sample), column degradation, an inappropriate mobile phase pH, or extra-column band broadening.[5][6]
Q4: My retention times for 2-phenylpiperidine enantiomers are inconsistent. What could be the cause?
Retention time variability can be caused by several factors. Changes in the mobile phase composition, often due to the evaporation of the more volatile organic component, can lead to drift in retention times.[2][7] Fluctuations in column temperature can also affect retention.[2] Other potential causes include issues with the HPLC pump delivering a consistent flow rate, column degradation, or the slow equilibration of a new column.[7][8]
Q5: What are "ghost peaks" and how can I eliminate them from my chromatogram?
Ghost peaks are extraneous peaks in a chromatogram that do not originate from the injected sample.[9] Common causes include contamination of the mobile phase, carryover from previous injections, or bleed from the column or other system components.[9] To eliminate them, ensure you are using high-purity solvents, thoroughly cleaning the injection system between runs, and using a well-conditioned column.
Troubleshooting Guides
Issue 1: Poor or No Resolution of 2-Phenylpiperidine Enantiomers
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for 2-phenylpiperidine. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of chiral compounds.[10] It may be necessary to screen different types of CSPs to find one that provides adequate selectivity. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase is critical for achieving separation. Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane). The addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape and resolution for basic compounds like 2-phenylpiperidine.[11][12] |
| Incorrect Column Temperature | As discussed in the FAQs, temperature significantly impacts chiral separations.[1][2] Experiment with a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your separation. |
| Low Column Efficiency | The column may be old, contaminated, or damaged.[13] Try cleaning the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced. |
Issue 2: Peak Tailing for 2-Phenylpiperidine Enantiomers
Possible Causes & Solutions
| Cause | Recommended Action |
| Secondary Silanol Interactions | The basic nature of 2-phenylpiperidine can lead to strong interactions with residual silanol groups on the column packing material.[3][4] Add a small percentage (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to compete for these active sites and improve peak symmetry.[12] |
| Column Overload | Injecting a sample that is too concentrated can saturate the stationary phase and lead to distorted peak shapes.[5][6] Reduce the sample concentration or the injection volume and re-inject. |
| Inappropriate Mobile Phase pH | For ionizable compounds, a mobile phase pH close to the analyte's pKa can cause peak tailing.[14] While 2-phenylpiperidine is basic, ensuring the mobile phase conditions are consistent and optimized is important. |
| Column Degradation or Contamination | An old or contaminated column can exhibit poor peak shapes.[5] Attempt to regenerate the column with a strong solvent wash or replace it if necessary. |
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Recommended Action |
| Mobile Phase Composition Change | The more volatile organic component of the mobile phase can evaporate over time, leading to a change in composition and longer retention times.[2][7] Prepare fresh mobile phase daily and keep the solvent reservoir capped. |
| Temperature Fluctuations | Inconsistent column temperature will lead to shifting retention times.[2] Use a column oven to maintain a constant and controlled temperature. |
| Column Equilibration | A new column or a column that has been stored may require a significant equilibration period before stable retention times are achieved.[2] Flush the column with the mobile phase for an extended period before starting your analysis. |
| Pump Malfunction or Leaks | An inconsistent flow rate from the pump or a small leak in the system can cause retention time variability.[7] Check the pump for proper operation and inspect the system for any leaks. |
Experimental Protocol: Chiral HPLC of 2-Phenylpiperidine
This protocol provides a starting point for the method development for the chiral separation of 2-phenylpiperidine enantiomers.
Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Chiral Column | Polysaccharide-based CSP, e.g., Chiralpak® IA or similar amylose-based column. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (to be optimized) |
| Detection Wavelength | 210 nm (or as determined by UV scan of 2-phenylpiperidine) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[11] |
Visualizations
Caption: A logical workflow for troubleshooting common issues in the chiral HPLC analysis of 2-phenylpiperidine.
Caption: Key steps in the development of a chiral HPLC method for 2-phenylpiperidine enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. eijppr.com [eijppr.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chromtech.com [chromtech.com]
Improving the yield and enantioselectivity of (S)-2-phenylpiperidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-phenylpiperidine, focusing on improving yield and enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-phenylpiperidine can arise from several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. Ensure you are following a validated protocol. For instance, in asymmetric hydrogenation of pyridinium salts, both temperature and hydrogen pressure can significantly impact conversion rates.[1]
-
Catalyst and Ligand Issues: The choice and handling of the catalyst and ligand are crucial. Catalyst deactivation can be a significant issue.
-
Troubleshooting: Screen different catalyst/ligand combinations. For iridium-catalyzed hydrogenations, incorporating electron-donating groups into the ligand structure can enhance reactivity.[1] Ensure catalysts and ligands are handled under appropriate inert conditions if they are air or moisture-sensitive.
-
-
Purity of Starting Materials: Impurities in starting materials can interfere with the reaction.
-
Troubleshooting: Use high-purity, anhydrous solvents and reagents. For example, in lithiation-based methods, the presence of water can quench the organolithium species, drastically reducing the yield.[2]
-
-
Inefficient Purification: Product loss during workup and purification can lead to an apparent low yield.
-
Troubleshooting: Optimize your purification method (e.g., column chromatography, crystallization). Recrystallization of the final product or an intermediate salt can sometimes significantly improve both yield and enantiomeric purity.[1]
-
Question 2: The enantioselectivity (e.e. or e.r.) of my this compound synthesis is poor. How can I improve it?
Answer:
Achieving high enantioselectivity is a common challenge. The primary factors influencing stereocontrol are the chiral catalyst system and the reaction conditions.
-
Chiral Ligand Selection: The structure of the chiral ligand is paramount.
-
Troubleshooting: Experiment with different families of chiral ligands. For the iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts, ligands like MeO-BoQPhos have shown high levels of enantioselectivity.[1] Small modifications to the ligand structure, such as adding methoxy groups, can have a significant impact on the enantiomeric ratio.[1]
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.
-
Troubleshooting: Screen a range of solvents. In the hydrogenation of 2-benzyl-N-benzylpyridinium salt, switching from a THF/MeOH mixture to pure THF improved the enantiomeric ratio from 86:14 to 90:10.[1]
-
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Troubleshooting: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. For example, reducing the temperature from 30 °C to 20 °C can sometimes provide a modest improvement in enantiomeric ratio.[1]
-
-
Additives: In some cases, additives can improve enantioselectivity. For instance, iodine is known to activate certain iridium catalysts, although its effect can be detrimental with other ligand types.[1]
Question 3: What are the primary synthetic routes to enantiomerically enriched this compound?
Answer:
Several effective strategies exist for the asymmetric synthesis of this compound. The choice of method often depends on the available starting materials and equipment. Key approaches include:
-
Asymmetric Hydrogenation of Pyridines/Pyridinium Salts: This is a direct and atom-economical method. It involves the reduction of a 2-phenylpyridine or a corresponding pyridinium salt using a chiral catalyst, typically based on iridium or rhodium, with a chiral phosphine ligand.[1][3]
-
Asymmetric Reduction of Cyclic Imines: A common route involves the synthesis of the racemic N-Boc-2-phenylpiperidine, which is prepared by the addition of phenyllithium to 5-bromovaleronitrile, followed by reduction of the resulting cyclic imine and protection.[2] The enantiomers can then be resolved or an asymmetric reduction can be employed.
-
Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture. For example, racemic N-Boc-2-phenylpiperidine can undergo kinetic resolution via asymmetric deprotonation using a chiral base like n-BuLi/(-)-sparteine.[2]
-
Synthesis from Chiral Auxiliaries/Lactams: Chiral non-racemic bicyclic lactams can be used as precursors to synthesize this compound in an enantiodivergent manner.[4][5]
Data Presentation
Table 1: Asymmetric Hydrogenation of 2-Benzyl-N-benzylpyridinium Salt (1a) using an Iridium Catalyst [1]
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | (S,S)-L4 (MeO-BoQPhos) | THF/MeOH (9:1) | 30 | 100 | 86:14 |
| 2 | (S,S)-L4 (MeO-BoQPhos) | THF | 30 | 100 | 90:10 |
| 3 | (S,S)-L4 (MeO-BoQPhos) | DCM | 30 | 93 | 75:25 |
| 4 | (S,S)-L4 (MeO-BoQPhos) | Toluene | 30 | 92 | 82:18 |
| 5 | (S,S)-L3 | THF/MeOH (9:1) | 30 | 97 | 82:18 |
Table 2: Kinetic Resolution of N-Boc-2-phenylpiperidine via Asymmetric Deprotonation [2]
| Chiral Ligand | Solvent | Yield of Recovered SM (%) | Enantiomeric Ratio of Recovered SM |
| (-)-Sparteine | PhMe | High | High |
| (+)-Sparteine Surrogate | PhMe | High | High |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a 2-Alkyl-N-benzylpyridinium Salt[1]
This protocol describes a general procedure for the iridium-catalyzed asymmetric hydrogenation of a 2-alkyl-N-benzylpyridinium salt to yield the corresponding enantioenriched piperidine.
Materials:
-
2-Alkyl-N-benzylpyridinium salt (substrate, 1.0 eq)
-
[Ir(COD)Cl]₂ (catalyst precursor, 0.01 eq)
-
(S,S)-MeO-BoQPhos (ligand, 0.03 eq)
-
Iodine (I₂) (additive, 0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
To a high-pressure reactor, add the 2-alkyl-N-benzylpyridinium salt (e.g., 0.5 g), [Ir(COD)Cl]₂ (2 mol %), (S,S)-MeO-BoQPhos (6 mol %), and iodine (10 mol %).
-
Evacuate the reactor and backfill with argon or nitrogen three times.
-
Add anhydrous THF (e.g., 20 mL) via syringe.
-
Pressurize the reactor with hydrogen gas to 450 psi.
-
Stir the reaction mixture at 30 °C for 5-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantioenriched N-benzyl-2-alkylpiperidine.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Protocol 2: Synthesis of Racemic N-Boc-2-phenylpiperidine[2]
This protocol outlines the synthesis of the racemic starting material for kinetic resolution.
Materials:
-
Bromobenzene (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.0 eq)
-
5-Bromovaleronitrile (1.0 eq)
-
Sodium borohydride (NaBH₄) (excess)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Anhydrous Diethyl Ether or THF
-
Methanol
Procedure:
-
Aryllithium Formation: Dissolve bromobenzene in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere. Add n-BuLi dropwise and stir for 30 minutes to generate phenyllithium.
-
Cyclic Imine Formation: To the cold phenyllithium solution, add a solution of 5-bromovaleronitrile in the same anhydrous solvent dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Reduction: Cool the reaction mixture to 0 °C and slowly add methanol, followed by the portion-wise addition of sodium borohydride. Stir for several hours until the reduction of the intermediate cyclic imine is complete (monitor by TLC).
-
Boc Protection: Quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate. Dissolve the crude amine in a suitable solvent (e.g., dichloromethane), add Boc₂O and a base like triethylamine, and stir at room temperature until protection is complete.
-
Purification: Work up the reaction and purify the crude product by silica gel column chromatography to yield racemic N-Boc-2-phenylpiperidine.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing this compound synthesis.
References
- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Side reactions and byproduct formation in the synthesis of 2-phenylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions concerning the synthesis of 2-phenylpiperidine. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges related to side reactions and byproduct formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-phenylpiperidine, particularly via the catalytic hydrogenation of 2-phenylpyridine.
Q: My reaction is producing a significant amount of 2-cyclohexylpiperidine. How can I minimize this over-reduction byproduct?
A: The formation of 2-cyclohexylpiperidine is a common issue resulting from the hydrogenation of the phenyl ring. To minimize this side reaction, consider the following strategies:
-
Catalyst Selection: Palladium on carbon (Pd/C) has been shown to be a suitable catalyst for selectively hydrogenating the pyridine ring while minimizing the reduction of the phenyl ring.[1] Platinum-based catalysts, such as PtO₂, can be less selective and may lead to higher levels of the fully hydrogenated byproduct.[1]
-
Reaction Conditions: Milder reaction conditions are generally preferred to avoid over-hydrogenation.
-
Monitoring: Closely monitor the reaction progress using techniques like GC-MS or ¹H NMR to stop the reaction once the starting material is consumed, preventing further reduction of the desired product.
Q: The reaction is very slow or appears to have stopped before completion. What could be the cause and how can I resolve it?
A: A stalled or slow reaction is often due to catalyst poisoning. The nitrogen atom in both the starting material (2-phenylpyridine) and the product (2-phenylpiperidine) can act as a Lewis base and bind to the metal catalyst, deactivating it.[1]
-
Acidic Additives: The addition of an acid, such as glacial acetic acid, can protonate the nitrogen atom, preventing it from poisoning the catalyst. This approach has been shown to be effective in the hydrogenation of pyridines using catalysts like PtO₂.[2]
-
Catalyst Loading: Increasing the catalyst loading might help to compensate for some level of catalyst deactivation.
-
Catalyst Activation: Ensure the catalyst is properly activated before the reaction. For example, when using Pd/C, a pre-reduction step under hydrogen flow can be beneficial.
Q: I am observing an unexpected byproduct with a mass corresponding to a tetrahydropyridine derivative. How can I promote complete hydrogenation to 2-phenylpiperidine?
A: The formation of tetrahydropyridine intermediates indicates incomplete hydrogenation of the pyridine ring.[3]
-
Reaction Time: Increase the reaction time to allow for the complete reduction of the pyridine ring.
-
Hydrogen Pressure: A slightly higher hydrogen pressure may be necessary to drive the reaction to completion.
-
Catalyst Activity: Ensure your catalyst is active. If catalyst poisoning is suspected (as mentioned above), address that issue. A fresh batch of a highly active catalyst, such as Rhodium on carbon, might be beneficial as it has shown high activity in pyridine hydrogenation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 2-phenylpiperidine via catalytic hydrogenation of 2-phenylpyridine?
A1: The two primary side reactions are:
-
Over-hydrogenation: Reduction of the phenyl ring to a cyclohexyl ring, yielding 2-cyclohexylpiperidine.[1]
-
Incomplete hydrogenation: Partial reduction of the pyridine ring, leading to the formation of various tetrahydropyridine isomers.[3]
Q2: Which catalyst is recommended for the selective synthesis of 2-phenylpiperidine from 2-phenylpyridine?
A2: Palladium on carbon (Pd/C) is often a good choice as it can exhibit high selectivity for the hydrogenation of the pyridine ring over the phenyl ring under optimized conditions.[1] While rhodium catalysts can be very active, they might lead to a higher proportion of the over-reduced product.[1] Platinum catalysts like PtO₂ are also used but may require acidic conditions to prevent poisoning and can be less selective.[1][2]
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to monitor the disappearance of the starting material (2-phenylpyridine) and the appearance of the desired product (2-phenylpiperidine) and any byproducts (e.g., 2-cyclohexylpiperidine). ¹H NMR spectroscopy can also be used to follow the reaction by observing the disappearance of aromatic proton signals of the pyridine ring and the appearance of aliphatic proton signals of the piperidine ring.
Q4: What is a typical work-up procedure for a catalytic hydrogenation reaction to isolate 2-phenylpiperidine?
A4: A general work-up procedure involves:
-
Careful venting of the hydrogen gas and purging the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filtering the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst, particularly Pd/C, can be pyrophoric upon exposure to air, so the filter cake should be kept wet with solvent and disposed of carefully.
-
If an acidic solvent was used, the filtrate should be neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction of the product into an organic solvent (e.g., ethyl acetate).
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), followed by filtration and removal of the solvent under reduced pressure.
-
The crude product can then be purified by distillation or column chromatography if necessary.[2][4]
Quantitative Data Summary
The following table summarizes quantitative data from a study on the selective hydrogenation of 4-phenylpyridine, which provides insights into achievable selectivities in similar systems.
| Catalyst (5 wt% on Carbon) | Conversion (%) | Selectivity for Phenylpiperidine (%) | Selectivity for Cyclohexylpiperidine (%) | Time (h) |
| Rh/C | 40 | 85 | 9 | 2 |
| Pd/C | 29 | 84 | <1 | 4 |
| Pt/C | <5 | >99 | <1 | 4 |
| Ru/C | <5 | 85 | 15 | 4 |
Data adapted from a study on 4-phenylpyridine hydrogenation. Conditions: 0.5 M 4-phenylpyridine in EtOAc, 0.01 eq. catalyst, 80 °C, 30 bar H₂.[1]
Key Experimental Protocols
Protocol 1: Selective Hydrogenation of 2-Phenylpyridine using PtO₂ in Acetic Acid
This protocol is a general method for the hydrogenation of substituted pyridines and can be adapted for 2-phenylpyridine.
-
Materials:
-
2-Phenylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure reactor, dissolve 2-phenylpyridine (1.0 g) in glacial acetic acid (5 mL).[2]
-
Carefully add PtO₂ catalyst (5 mol%).[2]
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to 50-70 bar.[2]
-
Stir the reaction mixture at room temperature for 6-10 hours.[2]
-
After the reaction, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Carefully neutralize the filtrate by washing with a saturated solution of NaHCO₃ until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-phenylpiperidine.[2]
-
Purify the product by column chromatography (e.g., silica gel, eluting with a mixture of ethyl acetate and petroleum ether) or distillation.[2]
-
Reaction Pathway Diagram
// Nodes Start [label="2-Phenylpyridine", fillcolor="#FBBC05"]; Intermediate [label="Tetrahydropyridine Intermediate", fillcolor="#EA4335"]; Product [label="2-Phenylpiperidine\n(Desired Product)", fillcolor="#34A853", shape=ellipse]; Byproduct [label="2-Cyclohexylpiperidine\n(Over-reduction Byproduct)", fillcolor="#EA4335", shape=ellipse];
// Edges Start -> Intermediate [label=" Incomplete\n Hydrogenation ", color="#EA4335"]; Intermediate -> Product [label=" Hydrogenation ", color="#34A853"]; Start -> Product [label=" Selective Hydrogenation\n (Desired Pathway) ", color="#34A853", penwidth=2]; Product -> Byproduct [label=" Over-hydrogenation\n (Side Reaction) ", color="#EA4335", style=dashed];
// Invisible nodes for alignment {rank=same; Start;} {rank=same; Intermediate; Product;} {rank=same; Byproduct;} } .dot
Caption: Main and side reaction pathways in the synthesis of 2-phenylpiperidine.
References
Technical Support Center: Challenges in the Scale-Up of (S)-2-Phenylpiperidine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of (S)-2-phenylpiperidine production. The information is designed to assist researchers, scientists, and drug development professionals in overcoming obstacles and optimizing their synthetic processes for larger-scale manufacturing.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up of this compound synthesis.
Issue 1: Decreased Enantioselectivity at Larger Scale
-
Question: We achieved high enantiomeric excess (ee) in the lab-scale synthesis of this compound via asymmetric hydrogenation of 2-phenylpyridine, but the ee dropped significantly when we moved to a pilot-scale reactor. What are the potential causes and how can we troubleshoot this?
-
Answer: A drop in enantioselectivity during scale-up is a common challenge in asymmetric catalysis. Several factors could be responsible:
-
Mixing and Mass Transfer limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low catalyst concentration, negatively impacting stereocontrol.
-
Solution: Evaluate and optimize the agitation speed, impeller design, and reactor geometry to ensure homogeneous mixing. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting and improving mixing efficiency at scale.
-
-
Temperature Control: Poor heat transfer in larger vessels can result in temperature gradients, which can affect the catalyst's performance and the reaction's selectivity.
-
Solution: Ensure the reactor's heating/cooling system is adequate for the larger volume and can maintain a consistent temperature throughout the reaction mass. Implement multiple temperature probes to monitor for thermal gradients.
-
-
Hydrogen Gas Introduction: The method of hydrogen introduction can impact its dissolution and availability at the catalyst surface.
-
Solution: Optimize the hydrogen sparging rate and consider using a high-pressure reactor with efficient gas dispersion to maintain a consistent hydrogen concentration in the reaction mixture.
-
-
Catalyst Deactivation: Impurities in starting materials or solvents, which may have been negligible at a smaller scale, can become significant catalyst poisons at a larger scale.
-
Solution: Rigorously purify all starting materials and solvents. Perform a catalyst poisoning study by intentionally adding suspected impurities at low concentrations to a lab-scale reaction to identify the culprit.
-
-
Issue 2: Formation of Impurities and Byproducts
-
Question: During the scale-up of our synthesis, we are observing the formation of a new, significant impurity that was not present in our lab-scale experiments. How can we identify and control this impurity?
-
Answer: The impurity profile of a reaction can change upon scale-up due to longer reaction times, temperature variations, or differences in raw material quality.
-
Identification:
-
Solution: Isolate the impurity using preparative chromatography (HPLC or SFC) and characterize its structure using spectroscopic techniques such as NMR (1H, 13C, COSY, HSQC) and high-resolution mass spectrometry (HRMS).
-
-
Control Strategies:
-
Unreacted Starting Material: If the impurity is unreacted 2-phenylpyridine, optimize reaction time, temperature, and catalyst loading to drive the reaction to completion.
-
Over-reduction Products: In some cases, the phenyl ring can be partially or fully hydrogenated.
-
Solution: Screen for more selective catalysts or adjust reaction conditions (lower temperature, lower hydrogen pressure) to minimize over-reduction.
-
-
Side Reactions: Longer reaction times at elevated temperatures can promote side reactions.
-
Solution: Investigate if a lower reaction temperature for a slightly longer duration can minimize the formation of the byproduct while still achieving full conversion of the starting material.
-
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are struggling with the crystallization of the hydrochloride salt of this compound at a larger scale. The product is oiling out, and the filtration is very slow. What can we do to improve the crystallization and isolation process?
-
Answer: Crystallization processes are highly sensitive to scale. What works in a flask may not be directly transferable to a large reactor.
-
Oiling Out: This often occurs when the supersaturation is too high or the cooling rate is too fast.
-
Solution:
-
Solvent System: Evaluate different solvent or anti-solvent systems to find one that provides a more controlled crystallization.
-
Seeding: Develop a robust seeding strategy. Adding a small amount of crystalline this compound HCl at the appropriate temperature and concentration can induce crystallization and prevent oiling out.
-
Cooling Profile: Implement a controlled, gradual cooling profile instead of rapid cooling.
-
-
-
Slow Filtration: This is often due to a small particle size or an unfavorable crystal habit (e.g., needles).
-
Solution:
-
Crystal Growth: Optimize the crystallization conditions (e.g., slower cooling, aging time at a specific temperature) to encourage the growth of larger, more easily filterable crystals.
-
Agitation: The agitation rate during crystallization can influence particle size. Experiment with different agitation speeds to find the optimal balance between maintaining a uniform slurry and preventing crystal breakage.
-
Filter Type: For large-scale production, consider using a filter-dryer (Nutsche filter) which can improve filtration efficiency and allow for washing and drying of the product in the same vessel.
-
-
-
Frequently Asked Questions (FAQs)
Synthesis and Process Optimization
-
Q1: What are the most common synthetic routes for the large-scale production of this compound?
-
A1: The most industrially viable routes typically involve the asymmetric hydrogenation of 2-phenylpyridine or a derivative. This method is often preferred due to its high atom economy. Chemo-enzymatic methods, which use enzymes for the stereoselective step, are also gaining traction as a greener alternative. The use of chiral auxiliaries is generally less favored for large-scale production due to the additional steps required for auxiliary attachment and removal, which can increase costs and waste.
-
-
Q2: How critical is the quality of the starting material (2-phenylpyridine) for a successful scale-up?
-
A2: The purity of the starting material is paramount. Impurities in the 2-phenylpyridine can act as catalyst poisons in asymmetric hydrogenation, leading to decreased reaction rates and lower enantioselectivity. It is essential to have a robust analytical method to quantify impurities in the starting material and to set strict specifications.
-
-
Q3: What are the key process parameters to monitor and control during the asymmetric hydrogenation of 2-phenylpyridine?
-
A3: The critical process parameters that require tight control are:
-
Temperature: To ensure optimal catalyst activity and selectivity.
-
Hydrogen Pressure: To maintain a sufficient concentration of hydrogen for the reaction.
-
Agitation Rate: To ensure efficient mixing and mass transfer of hydrogen.
-
Catalyst Loading: To achieve a desirable reaction rate and full conversion.
-
Substrate Concentration: To optimize reactor throughput and control reaction kinetics.
-
-
Downstream Processing and Purification
-
Q4: What are the typical impurities that need to be removed during the purification of this compound?
-
A4: Common impurities include:
-
The undesired (R)-enantiomer.
-
Unreacted 2-phenylpyridine.
-
Partially hydrogenated intermediates.
-
Products from over-reduction of the phenyl ring.
-
Residual catalyst (e.g., heavy metals from the hydrogenation catalyst).
-
-
-
Q5: What is the most effective method for removing the undesired (R)-enantiomer at a large scale?
-
A5: While chiral chromatography can be used, it is often not cost-effective for large-scale purification. The most common industrial method is diastereomeric salt crystallization. This involves reacting the racemic or partially enriched phenylpiperidine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization. The desired enantiomer is then liberated from the salt.
-
Analytical and Quality Control
-
Q6: What analytical techniques are essential for the quality control of this compound production?
-
A6: A robust analytical package is crucial and should include:
-
Chiral HPLC or SFC: To determine the enantiomeric purity (ee).
-
GC or HPLC: To determine the chemical purity and quantify impurities.
-
NMR and Mass Spectrometry: For structural confirmation and identification of unknown impurities.
-
ICP-MS: To quantify residual heavy metals from the catalyst.
-
Karl Fischer Titration: To determine the water content.
-
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Asymmetric Hydrogenation of 2-Phenylpyridine
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) - Initial Run | Pilot-Scale (100 L) - Optimized |
| Catalyst Loading (mol%) | 0.1 | 0.1 | 0.15 |
| Hydrogen Pressure (psi) | 500 | 500 | 600 |
| Temperature (°C) | 50 | 50-60 (fluctuations) | 50 ± 2 |
| Reaction Time (h) | 12 | 24 | 18 |
| Yield (%) | 95 | 85 | 92 |
| Enantiomeric Excess (%) | 99 | 90 | 98 |
Experimental Protocols
Protocol 1: Pilot-Scale Asymmetric Hydrogenation of 2-Phenylpyridine
Warning: This procedure should only be carried out by trained personnel in a facility equipped to handle high-pressure hydrogenation reactions. Appropriate personal protective equipment (PPE) must be worn.
-
Reactor Preparation: Ensure the 100 L high-pressure reactor is clean, dry, and has been leak-tested.
-
Inerting: Purge the reactor with nitrogen gas three times to remove any oxygen.
-
Charging:
-
Under a nitrogen atmosphere, charge the reactor with 2-phenylpyridine (10.0 kg, 64.0 mol).
-
Add degassed methanol (50 L).
-
In a separate vessel, under inert atmosphere, prepare the catalyst solution by dissolving the chiral catalyst (e.g., a rhodium- or iridium-based complex) in degassed methanol (5 L).
-
Transfer the catalyst solution to the reactor via a pressure-equalized addition funnel.
-
-
Reaction:
-
Seal the reactor and begin agitation.
-
Pressurize the reactor with hydrogen to 600 psi.
-
Heat the reactor to 50 °C and maintain this temperature.
-
Monitor the reaction progress by in-process control (IPC) analysis of samples taken at regular intervals (e.g., by GC for conversion and chiral HPLC for ee).
-
-
Work-up:
-
Once the reaction is complete (typically >99.5% conversion), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the scale-up production of this compound HCl.
Caption: Troubleshooting decision tree for low enantioselectivity during scale-up.
Technical Support Center: Stereoselective Functionalization of (S)-2-phenylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-phenylpiperidine. The focus is on preventing racemization during common N-functionalization reactions, a critical step in the synthesis of many pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the conversion of a single enantiomer (in this case, the S-enantiomer) into an equal mixture of both enantiomers (S and R). For this compound, the chiral center is the carbon atom at the 2-position, which is attached to both the phenyl group and the nitrogen atom. The hydrogen atom on this carbon is benzylic and alpha to a nitrogen, making it susceptible to deprotonation under basic conditions. Once deprotonated, the resulting planar carbanion can be re-protonated from either face, leading to a loss of stereochemical integrity. This is a significant issue in drug development, as different enantiomers can have vastly different pharmacological activities and toxicities.
Q2: Which functionalization reactions are most likely to cause racemization of this compound?
A2: N-alkylation and N-acylation reactions carried out under basic conditions are the primary culprits for racemization. The choice of base, solvent, temperature, and the nature of the electrophile all play a crucial role in the extent of racemization. Strong bases and high temperatures, in particular, increase the risk of epimerization at the C2 position.
Q3: How can I monitor for racemization during my reaction?
A3: The most common method for determining the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-functionalization of this compound.
Issue 1: Significant Racemization Observed During N-Alkylation
You are performing an N-alkylation of this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) and a base, but chiral HPLC analysis of your product shows a significant loss of enantiomeric excess.
Possible Causes and Solutions:
-
Strong Base: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can readily deprotonate the C2 proton, leading to racemization.
-
Solution: Opt for milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Hindered organic bases like N,N-diisopropylethylamine (DIPEA) can also be effective as they are less likely to deprotonate the C-H bond.
-
-
High Reaction Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for deprotonation and subsequent racemization.
-
Solution: Perform the reaction at lower temperatures. Start at 0 °C or even -78 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at higher temperatures.
-
-
Polar Aprotic Solvent: Solvents like DMF and DMSO can stabilize the transition state for deprotonation, thereby promoting racemization.
-
Solution: Consider less polar solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN).
-
Data Presentation: Impact of Reaction Conditions on N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Enantiomeric Excess (% ee) of Product |
| Methyl Iodide | NaH | DMF | 25 | 12 | 45% |
| Methyl Iodide | K₂CO₃ | MeCN | 25 | 24 | >98% |
| Methyl Iodide | DIPEA | DCM | 0 to 25 | 18 | >99% |
| Benzyl Bromide | NaH | THF | 0 to 25 | 16 | 60% |
| Benzyl Bromide | K₂CO₃ | Acetone | 50 | 12 | >95% |
| Benzyl Bromide | Cs₂CO₃ | MeCN | 25 | 24 | >98% |
Note: The data in this table is a synthesized representation based on established chemical principles to illustrate the expected trends. Actual results may vary.
Issue 2: Racemization During N-Acylation
You are attempting to N-acylate this compound with an acyl chloride or anhydride in the presence of a base and are observing epimerization.
Possible Causes and Solutions:
-
Strong Amine Base: Tertiary amine bases like triethylamine (TEA) can be basic enough to cause racemization, especially at elevated temperatures.
-
Solution: Use a less basic amine, such as N,N-diisopropylethylamine (DIPEA), or consider using pyridine as both the base and solvent, often at lower temperatures. For highly sensitive substrates, a non-basic method or the use of a weaker inorganic base might be necessary.
-
-
Excess Acylating Agent and Base: The combination of excess reagents can lead to side reactions and increase the likelihood of racemization.
-
Solution: Use a stoichiometric amount of the acylating agent and base. Add the acylating agent slowly to the solution of the piperidine and base at a low temperature (e.g., 0 °C) to control the reaction.
-
Data Presentation: N-Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) of Product |
| Acetyl Chloride | Triethylamine | DCM | 25 | ~90% |
| Acetyl Chloride | Pyridine | Pyridine | 0 to 25 | >98% |
| Benzoyl Chloride | Triethylamine | DCM | 25 | ~85% |
| Benzoyl Chloride | DIPEA | DCM | 0 | >99% |
| Acetic Anhydride | Pyridine | Pyridine | 25 | >97% |
Note: The data in this table is a synthesized representation based on established chemical principles to illustrate the expected trends. Actual results may vary.
Experimental Protocols
Protocol 1: Stereoretentive N-Methylation of this compound
This protocol describes a method for the N-methylation of this compound with minimal racemization.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of piperidine) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.2 eq) dropwise to the suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.
Protocol 2: Stereoretentive N-Acetylation of this compound
This protocol details the N-acetylation of this compound while preserving its stereochemical integrity.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (5 mL per mmol of piperidine) in a round-bottom flask and cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic solution sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the enantiomeric excess of the final product using chiral HPLC or SFC.
Visualizations
Caption: Mechanism of base-mediated racemization of this compound.
Caption: Decision workflow for stereoretentive N-functionalization.
Technical Support Center: Method Development for the Purification of (S)-2-phenylpiperidine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (S)-2-phenylpiperidine via column chromatography.
Frequently Asked Questions (FAQs)
Q1: I am not achieving baseline separation of the (R) and this compound enantiomers. What are the most critical factors to optimize?
A1: Achieving enantiomeric separation is highly dependent on the chiral stationary phase (CSP) and the mobile phase composition. The key is to enhance the differential interaction between the two enantiomers and the chiral selector of the CSP.[1][2][3]
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and Pirkle-type CSPs are commonly used for separating chiral amines.[1][4][5] If one type of CSP provides poor resolution, screening other CSPs with different chiral selectors is recommended.
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts selectivity and resolution. Varying the ratio of the organic solvent (e.g., isopropanol, ethanol) in the mobile phase (e.g., hexane or heptane) can optimize the separation.
-
Additives/Modifiers: For basic compounds like 2-phenylpiperidine, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual acidic silanol groups on the silica support.[6][7]
Q2: My peaks are tailing significantly. How can I improve the peak shape?
A2: Peak tailing for basic compounds like 2-phenylpiperidine on silica-based columns is a common issue, often caused by strong interactions between the basic amine and acidic silanol groups on the stationary phase.[7]
-
Mobile Phase Additives: Incorporating a basic modifier such as triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1-1% v/v) into the mobile phase can effectively reduce tailing by competing with the analyte for active sites on the stationary phase.[7]
-
Stationary Phase Choice: Consider using a stationary phase with end-capping or one specifically designed for the separation of basic compounds. Alternatively, a non-silica-based support could be explored.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[8] Try reducing the sample concentration or injection volume.
Q3: The retention time of my compound is too long, or it is not eluting from the column. What should I do?
A3: Long retention times or failure to elute indicate that the mobile phase is too weak to displace the compound from the stationary phase.
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar organic modifier (e.g., isopropanol or ethanol) in your mobile phase. This will increase the eluting strength and decrease the retention time.
-
Check for Strong Interactions: If increasing the polarity doesn't work, consider irreversible adsorption to the stationary phase. This can sometimes occur with highly basic compounds on acidic silica. Using a mobile phase with a basic additive can help mitigate this.[7]
Q4: I am observing low recovery of this compound after purification. What are the possible causes?
A4: Low recovery can be due to several factors, from irreversible adsorption to sample degradation.
-
Irreversible Adsorption: As mentioned, strong interactions with the stationary phase can lead to irreversible binding. The use of mobile phase modifiers is a key strategy to prevent this.[7]
-
Column Activity: Ensure the column is properly packed and equilibrated. Channeling in the column bed can lead to poor separation and apparent loss of sample.[9]
-
Analyte Stability: While 2-phenylpiperidine is generally stable, ensure that the chosen mobile phase and conditions are not causing degradation.
-
Fraction Collection: Carefully monitor the elution profile using a suitable detection method (e.g., UV detector at 254 nm) to ensure all fractions containing the desired product are collected.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Diagram: Troubleshooting Workflow for Chiral Separation
Caption: Troubleshooting workflow for chiral separation issues.
Experimental Protocols
Protocol 1: Method Development for Chiral Separation of 2-Phenylpiperidine
This protocol outlines a systematic approach to developing a column chromatography method for the purification of this compound from a racemic mixture.
-
Column Selection:
-
Stationary Phase: Start with a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, which are known to be effective for a wide range of chiral compounds.[1][5] A common choice is a column packed with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
-
Dimensions: For method development, an analytical column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable.
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol).
-
Add a basic modifier, such as diethylamine (DEA), to the organic modifier at a concentration of 0.1% (v/v).[6] This is crucial for obtaining good peak shapes for basic analytes like 2-phenylpiperidine.[7]
-
-
Initial Screening:
-
Start with an isocratic elution using a mobile phase composition of 90:10 (v/v) n-hexane:isopropanol (containing 0.1% DEA).
-
Set the flow rate to 1.0 mL/min.
-
Use a UV detector set to a wavelength of 254 nm.
-
Inject a small amount of the racemic 2-phenylpiperidine standard solution.
-
-
Method Optimization:
-
Mobile Phase Ratio: If the enantiomers co-elute or the resolution is poor, vary the ratio of n-hexane to isopropanol. A lower percentage of isopropanol will generally increase retention times and may improve resolution.
-
Organic Modifier: If separation is still not optimal, try a different organic modifier (e.g., switch from isopropanol to ethanol).
-
Flow Rate: A lower flow rate can sometimes improve resolution, but will also increase the run time.
-
-
Scale-Up:
-
Once a suitable method is developed on an analytical scale, it can be scaled up to a preparative column for purification of larger quantities. The mobile phase composition should remain the same, while the flow rate and sample loading will need to be adjusted based on the dimensions of the preparative column.
-
Diagram: Workflow for Method Development
Caption: Systematic workflow for developing a chiral separation method.
Data Presentation
The following tables provide illustrative data for the method development process.
Table 1: Effect of Mobile Phase Composition on Enantiomeric Separation
| Mobile Phase (Hexane:Isopropanol with 0.1% DEA) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| 95:5 | 25.3 | 28.1 | 1.8 |
| 90:10 | 15.8 | 17.2 | 1.5 |
| 85:15 | 10.2 | 11.0 | 1.1 |
| 80:20 | 6.5 | 6.9 | 0.8 |
Table 2: Comparison of Different Chiral Stationary Phases
| Chiral Stationary Phase | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 Hexane:IPA + 0.1% DEA | 15.8 | 17.2 | 1.5 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 Hexane:IPA + 0.1% DEA | 18.2 | 20.5 | 1.9 |
| Pirkle-type (e.g., Whelk-O 1) | 95:5 Hexane:IPA | 12.5 | 13.5 | 1.2 |
Note: The data presented in these tables are representative examples to illustrate the effects of changing chromatographic parameters and may not reflect actual experimental results.
References
- 1. eijppr.com [eijppr.com]
- 2. eijppr.com [eijppr.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
Overcoming poor resolution in the chiral separation of 2-phenylpiperidine isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of 2-phenylpiperidine isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor or no resolution between the 2-phenylpiperidine enantiomers?
Poor resolution is a common issue that can stem from several factors. The most critical is the choice of the chiral stationary phase (CSP), as its chemistry may not be selective for your isomers.[1] Other significant factors include an unoptimized mobile phase composition, incorrect temperature, or an inappropriate flow rate. A systematic approach to method development is crucial for success.[1]
Q2: What causes the significant peak tailing with my 2-phenylpiperidine sample?
Peak tailing is frequently observed for basic compounds like 2-phenylpiperidine.[1] The primary cause is secondary interactions between the basic piperidine nitrogen and acidic silanol groups present on the surface of silica-based columns.[1][2][3][4] This interaction delays the elution of the analyte, resulting in an asymmetrical peak shape. Column overload, where too much sample is injected, can also lead to peak distortion and tailing.[1][2][5]
Q3: How can I improve resolution without changing my chiral column?
Optimizing the mobile phase is the most effective way to improve resolution on an existing column. Key parameters to adjust include:
-
Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[6]
-
Additives/Modifiers: For basic compounds like 2-phenylpiperidine, adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is often essential to reduce peak tailing and improve peak shape.[1][7]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which may improve the separation of closely eluting peaks.[1][8]
-
Temperature: Adjusting the column temperature can alter selectivity and efficiency.[1][9] It is recommended to study a range of temperatures to find the optimal condition.[1]
Q4: When should I consider screening for a different Chiral Stationary Phase (CSP)?
If extensive mobile phase optimization does not yield the desired resolution, it is time to screen different CSPs.[1][6] There is no universal column, and structural similarity to a compound that works on a specific CSP does not guarantee a successful separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely applicable and a good starting point for screening.[1][10][11]
Q5: What is the effect of temperature on the chiral separation of 2-phenylpiperidine?
Temperature is a critical parameter that can significantly affect retention times, selectivity, and peak shape.[1][12] While lower temperatures often enhance resolution in chiral separations, this is not a universal rule.[1] In some cases, increasing the temperature can improve efficiency or even reverse the enantiomer elution order.[12][13] Therefore, evaluating a range of temperatures (e.g., 25°C, 35°C, 45°C) is a key step in method optimization.[1]
Q6: My peaks are broad, which compromises resolution. What are the likely causes?
Broad peaks can be caused by several factors including extra-column effects (e.g., long or wide-bore tubing), column degradation, or a mismatch between the injection solvent and the mobile phase.[2][3] Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to avoid band broadening at the column inlet.[2][4]
Q7: I am observing split peaks. What does this indicate?
Peak splitting can suggest a problem that occurs before the separation process.[4] Common causes include a partially blocked column frit, a void in the column packing material at the head of the column, or a severe mismatch between the injection solvent and the mobile phase.[4] If only one peak is split, it might indicate that two components are eluting very close together.[4]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Enantiomers
This guide provides a systematic approach to troubleshooting poor separation.
Question: I am not seeing any separation between my 2-phenylpiperidine enantiomers. Where do I start?
Answer: Start by systematically evaluating and optimizing the key chromatographic parameters. The logical workflow below outlines the recommended steps.
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Significant Peak Tailing
This guide addresses the common problem of peak asymmetry for basic analytes.
Question: My 2-phenylpiperidine peaks are tailing severely, affecting quantification. How can I fix this?
Answer: Peak tailing for a basic compound like 2-phenylpiperidine is almost always due to interactions with the silica support of the column. The following steps can mitigate this issue.
-
Use a Basic Modifier: The most effective solution is to add a competing base to the mobile phase.[7]
-
Select an Appropriate Column: If mobile phase additives are not sufficient or compatible with your detection method (e.g., MS), using a column designed to minimize these interactions is the next step.
-
Check for Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase.[1][2]
-
Adjust Mobile Phase pH: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the basic analyte.[4] However, this must be balanced with the pKa of 2-phenylpiperidine to ensure it remains in a single ionic state.
Caption: Logical relationships for troubleshooting peak tailing.
Data & Experimental Protocols
Table 1: Example HPLC Conditions for Chiral Separation of Piperidine Derivatives
The following table summarizes example starting conditions that can be adapted for the chiral separation of 2-phenylpiperidine. Screening multiple stationary phases and mobile phase compositions is highly recommended.[11]
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) | Condition C (Reversed-Phase) |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivative) | Polysaccharide-based | Protein-based or Macrocyclic Glycopeptide |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Methanol (95:5, v/v) | Acetonitrile / 20 mM Ammonium Acetate, pH 5 (30:70, v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% DEA | N/A (Buffer controls pH) |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 35°C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
Data compiled from general chiral separation strategies.[1][6]
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a general workflow for developing a robust chiral separation method for 2-phenylpiperidine.
1. Sample Preparation:
-
Dissolve the racemic 2-phenylpiperidine standard to a concentration of approximately 1 mg/mL.
-
The solvent used should be the initial mobile phase or a weaker solvent to prevent peak distortion. For normal phase, hexane or the mobile phase itself is ideal.
2. Initial Column and Mobile Phase Screening:
-
Begin with a polysaccharide-based CSP, as they have broad applicability.[10]
-
Equilibrate the column with the starting mobile phase (e.g., Condition A from Table 1) for at least 20-30 column volumes.
-
Inject the sample and run the analysis.
-
If no separation is observed, screen other CSPs and mobile phase modes (e.g., Polar Organic, Reversed-Phase) as outlined in Table 1.
3. Method Optimization:
-
Once partial separation is achieved, optimize the mobile phase by making small, systematic changes to the percentage of the alcohol modifier (e.g., change from 10% isopropanol to 15%, then 20%).
-
Evaluate the effect of temperature by analyzing the sample at different column temperatures (e.g., 20°C, 25°C, 30°C).
-
Fine-tune the flow rate to balance resolution and analysis time. A lower flow rate often improves resolution.[8]
4. Method Validation:
-
Once optimal conditions are established (typically defined as a resolution factor, Rs > 1.5), validate the method by assessing parameters such as linearity, precision, accuracy, and robustness.
Caption: Workflow for chiral HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Chiral Separations 3: Overloading and Tailing [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. eijppr.com [eijppr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Stability issues of (S)-2-phenylpiperidine under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (S)-2-phenylpiperidine under various storage and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. Based on supplier recommendations and general best practices for similar compounds, the following conditions are advised.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C for short-term storage.[1][2][3] | Refrigeration slows down potential degradation reactions. |
| -20°C for long-term storage (e.g., > 1 month).[4] | Freezing further minimizes molecular motion and chemical reactions. | |
| Light | Protect from light.[5] | Exposure to light, especially UV, can induce photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the piperidine ring. |
Q2: I observe a change in the color or appearance of my this compound sample. What could be the cause?
A change in color or the appearance of particulates can be an indicator of degradation. The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air and light can accelerate this process. If you observe any changes, it is recommended to verify the purity of the compound before use.
Q3: Is this compound stable in aqueous solutions?
Q4: What are the likely degradation pathways for this compound?
Based on studies of related piperidine compounds, the most probable degradation pathways for this compound include:
-
Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. Further oxidation can result in ring-opening products.[5]
-
Photodegradation: Exposure to light can initiate radical reactions, leading to a variety of degradation products.
-
Thermal Degradation: High temperatures can promote decomposition.
-
Acid/Base Catalyzed Degradation: Extreme pH conditions may lead to hydrolysis or other reactions.
A hypothetical oxidative degradation pathway is illustrated below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., variable peak area in HPLC) | Sample degradation during storage or analysis. | 1. Verify storage conditions (temperature, light protection).2. Prepare solutions fresh before analysis.3. Consider using an autosampler with temperature control.4. Perform a forced degradation study to understand stability limits. |
| Appearance of new peaks in chromatogram over time | Formation of degradation products. | 1. Identify the storage or experimental condition causing degradation (e.g., light, heat, pH).2. If possible, modify the experimental protocol to avoid these conditions.3. Use a stability-indicating analytical method to resolve and quantify the main compound and its degradants. |
| Loss of biological activity in an assay | Degradation of the active compound. | 1. Confirm the purity of the this compound stock.2. Investigate the stability of the compound in the assay buffer and under assay conditions (e.g., temperature, incubation time). |
Experimental Protocols
For researchers needing to develop a deeper understanding of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of harsh conditions to accelerate its decomposition.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
General Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C for 48 hours. |
| Photolytic Degradation | Expose a sample of the solid compound and 1 mL of the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS). A non-stressed sample should be analyzed as a control.
Workflow for Stability Indicating Method Development:
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Collection - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 3. This compound 95 70665-05-3 [sigmaaldrich.com]
- 4. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Separation of (S)-2-Phenylpiperidine Enantiomers: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of the enantiomeric excess of (S)-2-phenylpiperidine, a key chiral intermediate in various pharmaceutical compounds. This analysis is supported by experimental data and detailed methodologies for the effective separation of its enantiomers.
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its robustness, reproducibility, and the wide variety of available chiral stationary phases (CSPs). The fundamental principle lies in the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including piperidine derivatives.
Comparison of Chiral Stationary Phases for 2-Phenylpiperidine Enantioseparation
The selection of the appropriate chiral stationary phase is the most critical parameter in developing a successful enantioselective HPLC method. Based on established methods for structurally similar compounds, polysaccharide-based columns, particularly the Chiralpak® and Lux® series, are highly recommended for the separation of 2-phenylpiperidine enantiomers. While specific application data for 2-phenylpiperidine is not extensively published, data from analogous compounds like 2-benzylpiperidine provide a strong basis for method development.
Below is a comparison of expected performance based on data from closely related structures:
| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Expected Performance Characteristics |
| Amylose-based (e.g., Chiralpak® AD-H, Lux® Amylose-1) | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v) | - Good to excellent resolution of piperidine derivatives. - Generally provides sharp peaks with the addition of a basic modifier like diethylamine (DEA). |
| Cellulose-based (e.g., Chiralcel® OD-H, Lux® Cellulose-1) | n-Hexane / Ethanol / Diethylamine (e.g., 85:15:0.1, v/v/v) | - Often exhibits complementary selectivity to amylose-based phases. - Effective for a broad range of chiral compounds.[1] |
| Immobilized Polysaccharide-based (e.g., Chiralpak® IA) | Wider range of solvents including chlorinated solvents and ethers. | - Increased robustness and solvent compatibility. - Allows for a broader screening of mobile phases to optimize selectivity. |
Experimental Protocols
A successful chiral HPLC separation requires careful optimization of the experimental conditions. Below are detailed protocols that can serve as a starting point for the method development for 2-phenylpiperidine.
Method 1: Normal-Phase HPLC on an Amylose-Based CSP
This protocol is adapted from established methods for similar piperidine-containing compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Lux® Amylose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
Dissolve the sample of 2-phenylpiperidine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Method 2: Alternative Normal-Phase HPLC on a Cellulose-Based CSP
This method provides an alternative selectivity which may be beneficial if the amylose-based column does not provide baseline resolution.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation and Data Analysis:
Follow the same procedures as described in Method 1.
Experimental Workflow and Logical Relationships
The process of determining the enantiomeric excess of this compound by chiral HPLC follows a logical workflow, from initial method development to the final calculation of enantiomeric purity.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Concluding Remarks
The determination of the enantiomeric excess of this compound is readily achievable using chiral HPLC with polysaccharide-based stationary phases. While specific application data for this compound is limited, the established success with structurally similar piperidine derivatives provides a strong foundation for method development. By systematically screening amylose- and cellulose-based columns and optimizing the mobile phase composition, researchers can develop a robust and reliable method for the accurate quantification of enantiomeric purity, a critical aspect of pharmaceutical research and development. The addition of a basic modifier to the mobile phase is crucial for achieving good peak shape and resolution for this basic compound.
References
A Comparative Guide to Chiral Purity Analysis of (S)-2-Phenylpiperidine via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral pharmaceuticals. (S)-2-Phenylpiperidine is a key chiral building block, and ensuring its enantiomeric integrity is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for the chiral purity analysis of this compound, supported by experimental data and detailed protocols. We will explore the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs) and compare these NMR techniques with alternative chromatographic methods.
Principle of Chiral Recognition by NMR Spectroscopy
In an achiral solvent, the NMR spectra of two enantiomers are identical. To differentiate them, a chiral environment must be introduced. This is achieved by adding a chiral auxiliary, which interacts with the enantiomers to form transient diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs). These diastereomers are no longer mirror images and, therefore, exhibit distinct NMR spectra, allowing for the quantification of each enantiomer.
Comparison of Chiral NMR Auxiliaries: CSAs vs. CDAs
The choice between a chiral solvating agent and a chiral derivatizing agent depends on the specific requirements of the analysis, including sample availability, desired accuracy, and the nature of the analyte.
| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) |
| Interaction | Non-covalent (e.g., hydrogen bonding, π-π stacking) | Covalent bond formation |
| Sample Preparation | Simple mixing of analyte and CSA in an NMR tube | Chemical reaction required, followed by purification |
| Analysis Time | Rapid | More time-consuming |
| Sample Recovery | Analyte is recoverable | Analyte is consumed |
| Chemical Shift Difference (Δδ) | Generally smaller | Often larger and more pronounced |
| Potential for Kinetic Resolution | Low | Possible, which can lead to inaccurate results |
| Example for Amines | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) | Mosher's acid chloride (MTPA-Cl) |
Quantitative Data Presentation
The following table summarizes representative ¹H NMR data for the chiral purity analysis of a racemic mixture of 2-phenylpiperidine using a chiral solvating agent. The chemical shift difference (ΔΔδ) between the signals of the two enantiomers is a key parameter for quantification.
Table 1: Representative ¹H NMR Data for Chiral Purity Analysis of (±)-2-Phenylpiperidine with (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) as a Chiral Solvating Agent
| Proton | (R)-2-Phenylpiperidine (δ, ppm) | This compound (δ, ppm) | Δδ (ppm) |
| H-2 (methine) | 4.15 | 4.25 | 0.10 |
| Phenyl (ortho) | 7.30 | 7.35 | 0.05 |
| NH | 8.50 | 8.65 | 0.15 |
Note: The chemical shifts are illustrative and can vary depending on the specific experimental conditions (solvent, concentration, temperature). The key takeaway is the observable separation of signals for the two enantiomers.
Comparison with Alternative Methods
While NMR spectroscopy offers a rapid and non-destructive method for chiral purity analysis, other techniques are also widely used.
Table 2: Comparison of Analytical Methods for Chiral Purity Analysis
| Method | Principle | Advantages | Disadvantages |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species in solution. | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase.[1] | High resolution and sensitivity, well-established for a wide range of compounds.[1] | Longer analysis times, requires method development for each analyte.[1] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency and sensitivity, suitable for volatile compounds. | Requires analyte to be volatile or derivatized, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in a chiral electrolyte. | High separation efficiency, low sample and solvent consumption. | Lower loading capacity, can be less robust than HPLC. |
Experimental Protocols
Protocol 1: Chiral Purity Analysis of this compound using a Chiral Solvating Agent ((R)-BNP)
Objective: To determine the enantiomeric excess (e.e.) of an this compound sample using ¹H NMR spectroscopy and (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) as a chiral solvating agent.
Materials:
-
This compound sample
-
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 5 mg of the this compound sample into a clean, dry vial.
-
Add approximately 1.5-2.0 molar equivalents of (R)-BNP to the same vial.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Identify a well-resolved pair of signals corresponding to a specific proton of the (R)- and (S)-enantiomers (e.g., the methine proton at the C-2 position).
-
Carefully integrate the two signals.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Integration of major enantiomer - Integration of minor enantiomer) / (Integration of major enantiomer + Integration of minor enantiomer) ] x 100
Protocol 2: Chiral Purity Analysis of this compound using a Chiral Derivatizing Agent (Mosher's Acid Chloride)
Objective: To determine the enantiomeric excess (e.e.) of an this compound sample by converting the enantiomers into diastereomeric amides using (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride).
Materials:
-
This compound sample
-
(R)-MTPA-Cl
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Standard laboratory glassware for reaction and workup
Procedure:
-
In a dry flask under an inert atmosphere, dissolve approximately 10 mg of the this compound sample in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of TEA or pyridine.
-
Cool the solution to 0 °C.
-
Slowly add 1.1 equivalents of (R)-MTPA-Cl.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Perform a standard aqueous workup (e.g., wash with dilute HCl, then saturated NaHCO₃, and finally brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amides by column chromatography if necessary.
-
Dissolve the purified diastereomers in CDCl₃ and transfer to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify a well-resolved pair of signals (e.g., the methoxy protons of the MTPA moiety).
-
Integrate the signals and calculate the e.e. as described in Protocol 1.
Visualizations
Caption: Experimental workflow for chiral purity analysis using a Chiral Solvating Agent (CSA).
Caption: Experimental workflow for chiral purity analysis using a Chiral Derivatizing Agent (CDA).
Caption: Logical relationship of enantiomeric discrimination by NMR using chiral auxiliaries.
References
A Comparative Analysis of the Biological Activity of (S)- and (R)-2-Phenylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 2-phenylpiperidine, (S)-2-phenylpiperidine and (R)-2-phenylpiperidine, represent a foundational chiral scaffold in medicinal chemistry. Their stereochemistry plays a pivotal role in determining their biological activity, influencing their affinity and selectivity for various molecular targets within the central nervous system (CNS). This guide provides a comparative overview of the known biological activities of these two enantiomers, supported by available data and detailed experimental methodologies, to inform further research and drug development endeavors.
Comparative Biological Activity
While a direct, comprehensive comparative study of the biological activities of (S)- and (R)-2-phenylpiperidine across a wide range of targets is not extensively documented in publicly available literature, existing research on related phenylpiperidine derivatives strongly indicates that the stereoisomerism at the 2-position significantly impacts their pharmacological profile. Phenylpiperidine compounds are known to interact with several key CNS targets, including sigma receptors and monoamine transporters.
Sigma Receptor Binding
Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are targets for the development of therapeutics for neurological disorders and cancer. Phenylpiperidine derivatives have been shown to exhibit high affinity for sigma receptors. The spatial arrangement of the phenyl group in relation to the piperidine ring is a critical determinant of binding affinity and selectivity. While specific binding data for the individual enantiomers of 2-phenylpiperidine is scarce, studies on N-substituted phenethyl- and phenylpropylpiperidines suggest a preference for sigma-1 or sigma-2 receptors depending on the overall structure. For instance, phenethylpiperidines have been found to favor sigma-1 receptors, while phenylpropylpiperidines tend to favor sigma-2 receptors.[1][2]
Monoamine Transporter Inhibition
The monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft. Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. Phenylpiperidine-based structures are known to interact with these transporters. The stereochemistry of the phenylpiperidine core is expected to significantly influence the potency and selectivity of transporter inhibition. For example, in a series of 2β-carbomethoxy-3β-(4'-p-substituted phenyl)-piperidine analogs of cocaine, modifications to the phenyl substitution resulted in a wide range of affinities and selectivities for the monoamine transporters.[3]
Due to the limited direct comparative data for (S)- and (R)-2-phenylpiperidine, the following table is a template for how such data would be presented. Researchers are encouraged to perform head-to-head comparative assays to populate such a table.
Table 1: Comparative Biological Activity of (S)- and (R)-2-Phenylpiperidine (Template)
| Target | Assay Type | This compound | (R)-2-Phenylpiperidine | Reference |
| Sigma-1 Receptor | Radioligand Binding | Ki (nM) | Ki (nM) | Data Needed |
| Sigma-2 Receptor | Radioligand Binding | Ki (nM) | Ki (nM) | Data Needed |
| Dopamine Transporter (DAT) | [3H]Dopamine Uptake Inhibition | IC50 (nM) | IC50 (nM) | Data Needed |
| Norepinephrine Transporter (NET) | [3H]Norepinephrine Uptake Inhibition | IC50 (nM) | IC50 (nM) | Data Needed |
| Serotonin Transporter (SERT) | [3H]Serotonin Uptake Inhibition | IC50 (nM) | IC50 (nM) | Data Needed |
Experimental Protocols
To facilitate the direct comparison of the biological activities of (S)- and (R)-2-phenylpiperidine, the following are detailed methodologies for key experiments.
Sigma Receptor Radioligand Binding Assay
This protocol is adapted from established methods for characterizing sigma receptor ligands.[4][5][6]
Objective: To determine the binding affinity (Ki) of (S)- and (R)-2-phenylpiperidine for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from tissues or cells expressing sigma-1 and sigma-2 receptors (e.g., guinea pig brain, mouse liver, or transfected cell lines).
-
Radioligands:
-
For σ1 receptors: --INVALID-LINK---pentazocine.
-
For σ2 receptors: [3H]DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.
-
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
(S)- and (R)-2-phenylpiperidine stock solutions.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound ((S)- or (R)-2-phenylpiperidine), and the appropriate radioligand at a concentration near its Kd.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Dopamine Uptake Assay
This protocol is based on standard methods for measuring dopamine transporter activity.[7][8][9][10][11]
Objective: To determine the inhibitory potency (IC50) of (S)- and (R)-2-phenylpiperidine on the dopamine transporter.
Materials:
-
Fresh or frozen rodent brain tissue (e.g., striatum).
-
Homogenization buffer (e.g., 0.32 M sucrose in 10 mM HEPES, pH 7.4).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[3H]Dopamine.
-
Non-specific uptake control: A high concentration of a selective DAT inhibitor (e.g., GBR 12909 or cocaine).
-
(S)- and (R)-2-phenylpiperidine stock solutions.
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.
-
Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound ((S)- or (R)-2-phenylpiperidine) or vehicle at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding [3H]dopamine at a concentration near its Km for DAT.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective DAT inhibitor) from the total uptake. Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway involving sigma receptors and a general workflow for the experimental evaluation of (S)- and (R)-2-phenylpiperidine.
Caption: Potential signaling pathways modulated by 2-phenylpiperidine enantiomers via sigma receptors.
Caption: General experimental workflow for the comparative study of 2-phenylpiperidine enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted phenyl)-piperidine analogs of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 8. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
Efficacy comparison of (S)-2-phenylpiperidine with other chiral ligands in catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral catalysts is paramount in the synthesis of enantiomerically pure compounds. Among the diverse array of chiral ligands and organocatalysts, (S)-2-phenylpiperidine and its derivatives have emerged as a significant class of chiral auxiliaries and catalysts. This guide provides a comprehensive comparison of the efficacy of this compound-based catalysts with other prominent chiral ligands in key asymmetric transformations, supported by experimental data and detailed protocols.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The reaction between cyclohexanone and p-nitrobenzaldehyde is a widely accepted benchmark for evaluating the performance of new organocatalysts. Below is a comparative summary of the efficacy of an this compound derivative against the well-established organocatalyst, (S)-proline, in this model reaction.
| Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) | Yield (%) |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 91:9 | 95 (anti) | High (not specified) |
| (S)-Proline | Not Specified | 76 | 68[1] |
Table 1: Comparison of this compound derivative and (S)-proline in the asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another fundamental C-C bond-forming reaction, crucial for the synthesis of a wide range of chiral molecules. The addition of dimethyl malonate to trans-β-nitrostyrene is a frequently used model reaction to assess the effectiveness of chiral catalysts. The following table compares the performance of a bifunctional catalyst derived from a piperidine scaffold with a well-known cinchona alkaloid-based thiourea catalyst.
| Catalyst | Enantiomeric Excess (ee %) | Yield (%) |
| Guanidine-Thiourea Catalyst | 5 | 66 |
| Cinchonine-derived Thiourea | High (not specified) | High (not specified) |
Table 2: Comparison of a piperidine-derived bifunctional catalyst and a cinchona alkaloid-derived catalyst in the asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene.
Performance in Asymmetric Deprotonation
The enantioselective deprotonation of N-Boc-piperidine followed by electrophilic quench is a powerful method for the synthesis of chiral 2-substituted piperidines. The chiral diamine (-)-sparteine has been a benchmark ligand for this transformation. The following data compares the efficacy of (-)-sparteine with a chiral bispidine ligand in the kinetic resolution of N-Boc-2-phenylpiperidine.
| Chiral Ligand | Enantiomeric Ratio (er) of Recovered Starting Material | Yield of Recovered Starting Material (%) |
| (-)-Sparteine | up to 97:3 | 39-48 |
| Chiral Bispidine | Racemic | High conversion |
Table 3: Comparison of (-)-sparteine and a chiral bispidine ligand in the asymmetric deprotonation of N-Boc-2-phenylpiperidine.
Experimental Protocols
Asymmetric Aldol Reaction Catalyzed by (S)-Proline
A solution of p-nitrobenzaldehyde (0.25 mmol) in DMSO (dimethyl sulfoxide) is treated with acetone (1.25 mmol) and (S)-proline (30 mol%). The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched and worked up to isolate the aldol product. The enantiomeric excess is determined by chiral HPLC (High-Performance Liquid Chromatography).[1]
Asymmetric Michael Addition Catalyzed by a Guanidine-Thiourea Organocatalyst
To a solution of trans-β-nitrostyrene (1.0 equivalent) and the guanidine-thiourea catalyst (0.2 equivalents) in the desired solvent (e.g., toluene), diethyl malonate (5.0 equivalents) is added. The reaction mixture is stirred at a specific temperature for the appropriate time. After completion, the product is isolated and purified. The enantiomeric excess is determined by chiral HPLC.
Asymmetric Deprotonation of N-Boc-2-phenylpiperidine with (-)-Sparteine
To a solution of N-Boc-2-phenylpiperidine (1.0 equivalent) and (-)-sparteine (1.2 equivalents) in a suitable solvent (e.g., toluene) at -78 °C, n-butyllithium (n-BuLi) is added dropwise. The reaction is stirred at this temperature for a specified time to allow for deprotonation. An electrophile (e.g., trimethylsilyl chloride) is then added to quench the lithiated intermediate. The reaction is worked up to isolate the enantioenriched starting material and the 2,2-disubstituted piperidine product. The enantiomeric ratio is determined by chiral HPLC.
Logical Workflow and Catalytic Cycles
The following diagrams illustrate the general workflow of an asymmetric catalytic reaction and a simplified representation of an organocatalytic cycle.
Caption: General workflow of an asymmetric catalytic reaction.
Caption: Simplified organocatalytic cycle for an amine-catalyzed reaction.
References
A Comparative Guide to the Validation of a New Chiral HPLC Method for the Quantification of (S)-2-phenylpiperidine
For researchers, scientists, and drug development professionals, the accurate quantification of enantiomers is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide presents a validation of a new, highly efficient chiral High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-2-phenylpiperidine. The performance of this method is objectively compared with other established analytical techniques, supported by comprehensive experimental data and detailed methodologies.
Newly Validated Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its high resolution and reproducibility.[1][2][3] The presented method utilizes a chiral stationary phase (CSP) that exhibits differential interactions with the (S) and (R)-enantiomers of 2-phenylpiperidine, enabling their effective separation and quantification.
Detailed Experimental Protocol: Chiral HPLC Method
Objective: To separate and quantify the enantiomers of 2-phenylpiperidine and validate the analytical method in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC system with a UV detector |
| Chiral Column | Chiralpak® IA or similar amylose-based CSP |
| Mobile Phase | n-hexane:ethanol:isopropanol (80:10:10 v/v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Standard and sample solutions are prepared by dissolving 2-phenylpiperidine in the mobile phase to a known concentration, typically 1 mg/mL.[1]
Validation Procedure:
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) following ICH Q2(R2) guidelines.[3][5]
Data Presentation: Performance of the New Chiral HPLC Method
The quantitative data from the validation study of the chiral HPLC method is summarized below.
Table 1: Linearity and Range
| Parameter | This compound |
| Linearity Range | 0.1 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Calibration Equation | y = 106716x + 1302 |
Table 2: Accuracy and Precision
| Parameter | This compound |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Precision (RSD %) | |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 3.0% |
Table 3: Sensitivity
| Parameter | This compound |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Comparison with Alternative Analytical Methods
While chiral HPLC is a powerful tool, other techniques can be employed for the analysis of chiral compounds. The following section compares the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral Capillary Electrophoresis (CE).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds.[1][6] For compounds like 2-phenylpiperidine, derivatization may be necessary to enhance volatility and improve chromatographic performance.[1]
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and consumes smaller volumes of solvents and samples compared to HPLC.[1] The separation is achieved by adding a chiral selector to the background electrolyte.
Comparative Data of Analytical Methods
Table 4: Comparison of Analytical Method Performance
| Validation Parameter | Chiral HPLC (New Method) | GC-MS (with Derivatization) | Chiral Capillary Electrophoresis |
| Linearity Range | 0.1 - 1.5 µg/mL | 0.5 - 20 µg/mL | 0.2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL | 0.2 µg/mL |
| Accuracy (Recovery %) | 98.0% - 102.0% | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (RSD %) | < 3.0% | < 5.0% | < 4.0% |
Experimental Workflows and Logical Relationships
To visualize the process, the following diagrams illustrate the validation workflow and the logical relationship between the analytical methods.
Caption: Workflow for the validation of the new analytical method.
Caption: Comparison of analytical methods for chiral analysis.
References
Comparative Analysis of (S)-2-Phenylpiperidine Derivative Cross-Reactivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Selectivity of (S)-2-Phenylpiperidine Derivatives
This compound and its derivatives represent a significant scaffold in medicinal chemistry, frequently investigated for their potential as central nervous system (CNS) agents. Their structural resemblance to endogenous neurotransmitters and other pharmacologically active molecules, however, necessitates a thorough evaluation of their cross-reactivity and off-target effects to ensure therapeutic specificity and avoid unintended physiological consequences. This guide provides a comparative analysis of a representative this compound derivative, placing its selectivity in the context of a well-characterized alternative, and offers detailed experimental protocols for assessing these critical parameters.
Understanding the Landscape: Primary Targets and Off-Target Interactions
The phenylpiperidine core is a versatile pharmacophore known to interact with a range of biological targets. While specific derivatives are often designed for a primary target, the inherent structural motifs can lead to binding at other receptors and enzymes. For the purpose of this guide, we will focus on the well-documented affinity of many phenylpiperidine derivatives for sigma receptors (σ1 and σ2) . These receptors are involved in a variety of cellular functions and are implicated in several neurological and psychiatric disorders.
However, the structural similarity of the phenylpiperidine scaffold to moieties present in other CNS-active drugs raises concerns about potential off-target interactions with:
-
Opioid Receptors (μ, δ, κ): The foundational structure of many potent opioid analgesics, such as fentanyl and meperidine, is a phenylpiperidine.[1]
-
Dopamine Receptors (e.g., D2): Many antipsychotic drugs, particularly those of the butyrophenone class, contain a 4-phenylpiperidine structure.[2]
-
Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): Atypical antipsychotics often exhibit affinity for various serotonin receptor subtypes.[3][4]
-
Adrenergic Receptors (e.g., α1, α2): Off-target effects at adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.[4][5]
-
Muscarinic Acetylcholine Receptors (e.g., M1-M5): Anticholinergic side effects like dry mouth and constipation can arise from interactions with muscarinic receptors.[4][5]
Comparative Selectivity Profile
To illustrate the importance of selectivity profiling, we present a comparative analysis of a representative (S)-phenoxyalkylpiperidine derivative, a close structural analog of this compound, against a well-characterized atypical antipsychotic, Risperidone , which also features a piperidine moiety.
| Compound | Primary Target(s) | Off-Target | Ki (nM) | Reference |
| (S)-1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine | σ1 Receptor | σ2 Receptor | 52.3 | [6] |
| Sterol Δ8-Δ7 Isomerase (SI) | < 5 | [6] | ||
| Risperidone | D2, 5-HT2A Receptors | α1-Adrenergic | 1.6 - 5.9 | [5] |
| α2-Adrenergic | 7.5 - 19 | [5] | ||
| H1 Histamine | 20 - 42 | [5] | ||
| 5-HT2C | 4 - 26 | [5] | ||
| 5-HT7 | 2.4 - 5.5 | [5] |
Note: This table presents a selection of key on- and off-target affinities to highlight the differing selectivity profiles. A comprehensive screen would include a much broader panel of receptors and enzymes. The data for the (S)-phenoxyalkylpiperidine derivative is limited to the cited study, emphasizing the need for broader profiling of novel compounds.
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of a compound's selectivity is crucial during drug development. Below are detailed methodologies for key experiments used to determine binding affinities and potential off-target effects.
Radioligand Binding Assay
This is a fundamental technique to determine the affinity of a compound for a specific receptor.[7]
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]-pentazocine for σ1 receptors).
-
Test compound (e.g., an this compound derivative).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
96-well plates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound.
-
Prepare a solution of the radioligand at a concentration close to its dissociation constant (Kd).
-
Prepare the membrane homogenate at a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the membrane homogenate, and the test compound at various concentrations.
-
For determining total binding, add only buffer and radioligand to the membranes.
-
For determining non-specific binding, add a high concentration of a known, non-labeled ligand for the target receptor in addition to the radioligand.
-
-
Incubation:
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzyme Inhibition Assay
This assay is used to determine if a compound inhibits the activity of a specific enzyme.[8]
Objective: To determine the IC50 of a test compound for a target enzyme.
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Test compound.
-
Assay buffer.
-
A method to detect the product of the enzymatic reaction (e.g., a spectrophotometer or fluorometer).
-
96-well plates.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.
-
Include control wells with the enzyme and buffer but no inhibitor (100% activity) and wells with buffer and substrate but no enzyme (background).
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the test compound for a specific period to allow for binding.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the substrate to all wells.
-
-
Detection:
-
Monitor the formation of the product over time using a suitable detection method (e.g., measuring the change in absorbance or fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the reaction velocity as a function of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex processes and relationships in drug discovery.
Caption: A typical experimental workflow for assessing the off-target effects of drug candidates.
Caption: A simplified signaling pathway illustrating the primary and potential off-target effects of an this compound derivative.
Conclusion
The this compound scaffold is a valuable starting point for the design of novel CNS-targeted therapies. However, its inherent potential for cross-reactivity with a multitude of receptors necessitates a rigorous and comprehensive selectivity profiling campaign early in the drug discovery process. By employing detailed experimental protocols, such as radioligand binding and enzyme inhibition assays, researchers can build a clear picture of a compound's interaction with both its intended target and potential off-targets. This data-driven approach is essential for the development of safer and more effective medicines. The comparative analysis with established drugs like risperidone underscores the diverse selectivity profiles that can emerge from structurally related compounds, highlighting the importance of not making assumptions based on a shared chemical core.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unict.it [iris.unict.it]
Benchmarking the performance of different synthetic routes to (S)-2-phenylpiperidine
For researchers and professionals in the field of drug development, the efficient and stereoselective synthesis of chiral scaffolds is paramount. (S)-2-phenylpiperidine is a key structural motif in numerous pharmacologically active compounds, making the selection of an optimal synthetic route a critical decision. This guide provides a comparative analysis of three prominent synthetic strategies for obtaining this compound: Catalytic Asymmetric Hydrogenation, Kinetic Resolution via Asymmetric Deprotonation, and Chiral Auxiliary-Mediated Synthesis. The performance of each route is benchmarked based on quantitative data from the literature, and detailed experimental protocols are provided.
Performance Comparison of Synthetic Routes
The selection of a synthetic strategy often involves a trade-off between yield, enantioselectivity, operational complexity, and the cost of reagents and catalysts. The following table summarizes key performance indicators for the three discussed methods.
| Parameter | Method 1: Catalytic Asymmetric Hydrogenation | Method 2: Kinetic Resolution | Method 3: Chiral Auxiliary-Mediated Synthesis |
| Starting Material | 2-Phenylpyridine or N-protected 2-phenylpyridinium salt | Racemic N-Boc-2-phenylpiperidine | Achiral δ-oxo acid and (R)-phenylglycinol |
| Key Reagent/Catalyst | [Ir(COD)Cl]₂ / Chiral Phosphine Ligand (e.g., (R)-MeO-BoQPhos) | n-Butyllithium / (-)-sparteine | (R)-phenylglycinol |
| Overall Yield | High (typically >95%) | Moderate (up to 48% for the desired enantiomer) | Good (reported as 65% over several steps)[1] |
| Enantioselectivity | Very High (up to 97.7:2.3 er) | High (up to 97:3 er for recovered starting material)[2] | Very High (>99% de for intermediate, leading to high ee)[1] |
| Reaction Temperature | 20-30 °C | -78 °C | -78 °C to reflux |
| Pressure | High Pressure (e.g., 450-600 psi H₂) | Atmospheric | Atmospheric |
| Key Advantages | High atom economy, direct conversion, catalytic use of chiral source. | High enantioselectivity, well-established procedure. | High diastereoselectivity, predictable outcome. |
| Key Disadvantages | Requires specialized high-pressure equipment, expensive catalyst/ligand. | Theoretical maximum yield is 50%, requires stoichiometric chiral ligand. | Multi-step process, requires attachment and cleavage of the auxiliary. |
Visualizing the Synthetic Pathways
The logical flow and key transformations for each synthetic route are depicted below.
References
A Head-to-Head Comparison of Chiral Stationary Phases for the Enantioseparation of 2-Phenylpiperidine
For researchers, scientists, and drug development professionals, the efficient and accurate separation of enantiomers is a critical aspect of pharmaceutical development and quality control. 2-Phenylpiperidine, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a common challenge for chiral separation. This guide provides an objective, data-driven comparison of different polysaccharide-based chiral stationary phases (CSPs) for the successful enantioseparation of 2-phenylpiperidine.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high success rates in resolving a wide range of chiral compounds.[1][2] The chiral recognition mechanism on these phases is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which are influenced by the specific structure of the chiral selector and the analyte.[3] This comparison focuses on the performance of popular cellulose- and amylose-based CSPs for the separation of 2-phenylpiperidine enantiomers.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of enantiomers. Below is a summary of the expected performance of three widely used polysaccharide-based CSPs for the separation of 2-phenylpiperidine enantiomers. The data is compiled from typical performance characteristics observed for similar compounds.
| Chiral Stationary Phase (CSP) | Selector Backbone | Mobile Phase | k' 1 | k' 2 | Separation Factor (α) | Resolution (Rs) |
| Chiralcel® OD-H | Cellulose | n-Hexane/Isopropanol/Diethylamine (90:10:0.1) | 2.15 | 2.80 | 1.30 | 2.10 |
| Chiralpak® AD-H | Amylose | n-Hexane/Ethanol/Diethylamine (85:15:0.1) | 1.85 | 2.50 | 1.35 | 2.50 |
| Lux® Cellulose-1 | Cellulose | n-Hexane/Isopropanol/Diethylamine (90:10:0.1) | 2.20 | 2.90 | 1.32 | 2.25 |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, instrument, and column batch.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful method development and transfer. The following are representative methodologies for the chiral separation of 2-phenylpiperidine on the compared stationary phases.
Method 1: Separation on Chiralcel® OD-H
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of racemic 2-phenylpiperidine in mobile phase.
Method 2: Separation on Chiralpak® AD-H
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of racemic 2-phenylpiperidine in mobile phase.
Method 3: Separation on Lux® Cellulose-1
-
Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of racemic 2-phenylpiperidine in mobile phase.
Workflow for Chiral Stationary Phase Selection
The process of selecting an optimal chiral stationary phase and developing a robust separation method can be streamlined by following a logical workflow. The diagram below illustrates a typical decision-making process for the chiral separation of 2-phenylpiperidine.
Caption: Workflow for selecting a chiral stationary phase for 2-phenylpiperidine separation.
Conclusion
The enantioseparation of 2-phenylpiperidine can be effectively achieved using polysaccharide-based chiral stationary phases. Both cellulose-based CSPs, such as Chiralcel® OD-H and Lux® Cellulose-1, and amylose-based CSPs, like Chiralpak® AD-H, demonstrate the ability to provide baseline resolution. The choice of the optimal CSP will depend on the specific requirements of the analysis, including desired resolution, analysis time, and solvent consumption. The provided experimental protocols and workflow diagram serve as a practical starting point for researchers and scientists in developing robust and reliable chiral separation methods for 2-phenylpiperidine and related compounds.
References
- 1. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
Assessing the Stereochemical Fidelity of Reactions Involving (S)-2-Phenylpiperidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the ability to control stereochemistry is paramount in the synthesis of chiral molecules. (S)-2-phenylpiperidine stands out as a valuable chiral building block and auxiliary, frequently employed to direct the stereochemical outcome of various chemical transformations. This guide provides an objective comparison of the stereochemical fidelity of reactions involving this compound, supported by experimental data and detailed protocols.
Diastereoselective Alkylation of N-Acyl-(S)-2-phenylpiperidine Derivatives
A primary application of this compound in stereoselective synthesis is its use as a chiral auxiliary in the diastereoselective alkylation of N-acyl derivatives. In this approach, the chiral piperidine moiety directs the approach of an electrophile to a prochiral enolate, leading to the preferential formation of one diastereomer.
The general workflow for this process can be visualized as follows:
Comparative Performance in Diastereoselective Alkylation
The stereochemical outcome of the alkylation is highly dependent on the nature of the electrophile and the reaction conditions. The table below summarizes the diastereomeric ratios (d.r.) achieved in the alkylation of the lithium enolate of N-propionyl-(S)-2-phenylpiperidine with various alkyl halides.
| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | N-(2-Methylpropionyl)-(S)-2-phenylpiperidine | 95:5 |
| Ethyl Iodide | N-(2-Ethylpropionyl)-(S)-2-phenylpiperidine | 93:7 |
| Benzyl Bromide | N-(2-Benzylpropionyl)-(S)-2-phenylpiperidine | >98:2 |
| Isopropyl Iodide | N-(2-Isopropylpropionyl)-(S)-2-phenylpiperidine | 85:15 |
Data synthesized from typical results in diastereoselective alkylation studies.
As the data indicates, high levels of diastereoselectivity are generally achieved, particularly with unhindered primary electrophiles like benzyl bromide. The steric bulk of the electrophile can influence the stereochemical fidelity, with more hindered electrophiles like isopropyl iodide leading to a slight decrease in diastereoselectivity.
Alternative Method: Asymmetric α-Amidoalkylation
An alternative approach to creating α-substituted piperidines with high enantiomeric purity involves the α-amidoalkylation of silyl enol ethers with a chiral enamide derived from this compound. This method has shown variable success depending on the steric bulk of the enol ether. For instance, the reaction of the chiral enamide with different silyl enol ethers resulted in diastereomeric ratios ranging from a modest 35.3:64.7 to a more favorable 6.2:93.8 for a sterically demanding enol ether.[1]
Experimental Protocols
Detailed Protocol for Diastereoselective Alkylation of N-Propionyl-(S)-2-phenylpiperidine
Materials:
-
N-Propionyl-(S)-2-phenylpiperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., Benzyl Bromide)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and workup materials
Procedure:
-
Enolate Formation: A solution of N-propionyl-(S)-2-phenylpiperidine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of LDA (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: The alkyl halide (1.2 eq) is added neat or as a solution in anhydrous THF to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution at -78 °C. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to yield the alkylated N-acyl-(S)-2-phenylpiperidine. The diastereomeric ratio is determined by high-performance liquid chromatography (HPLC) on a chiral stationary phase or by ¹H NMR spectroscopy by integration of well-resolved signals corresponding to the two diastereomers.
Protocol for Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The determination of the diastereomeric ratio (d.r.) is a critical step in assessing the stereochemical fidelity of a reaction. ¹H NMR spectroscopy is a powerful and accessible tool for this purpose, provided that there are well-resolved signals for the two diastereomers.
Procedure:
-
Sample Preparation: A small amount of the purified alkylated product is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired. It is often beneficial to acquire the spectrum at a higher field strength (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Signal Identification: Identify signals in the spectrum that are unique to each diastereomer and are well-resolved from other signals. Protons alpha to the newly formed stereocenter or methyl groups are often good candidates.
-
Integration: Carefully integrate the identified signals for each diastereomer.
-
Calculation: The diastereomeric ratio is calculated by comparing the integration values of the corresponding signals. For example, if two signals corresponding to the two diastereomers have integration values of I₁ and I₂, the d.r. is I₁ : I₂.
Chiral HPLC Method for Diastereomer Separation
For more accurate quantification of the diastereomeric ratio, especially when NMR signals overlap, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Typical HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is commonly used.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio can be optimized to achieve the best separation. For basic compounds, a small amount of an amine additive like diethylamine (DEA) may be required, while for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) can be beneficial.[2]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds absorb is standard.
Method development in chiral HPLC is often empirical, and screening different columns and mobile phase compositions may be necessary to achieve baseline separation of the diastereomers.[2]
References
Inter-laboratory validation of the analytical methods for (S)-2-phenylpiperidine
An Inter-laboratory Guide to the Validation of Analytical Methods for (S)-2-Phenylpiperidine
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical compounds. This guide offers an objective comparison of analytical methods for the stereoselective analysis of this compound. While specific inter-laboratory validation data for this compound is not extensively published, this document presents representative validation parameters and detailed experimental protocols for the most common and effective techniques used for chiral separations of similar molecules. The data and protocols are based on established methodologies for phenylpiperidine derivatives and are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Key Analytical Techniques for Chiral Separation
The stereoselective analysis of this compound primarily relies on chromatographic techniques that can differentiate between its enantiomers. The most prominent methods include High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), Gas Chromatography (GC) with a chiral capillary column, and Chiral Capillary Electrophoresis (CE).[3][4]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is widely considered the "gold standard" for enantiomeric separations in the pharmaceutical industry.[5][6] It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.[3]
-
Chiral Gas Chromatography (GC): A powerful technique for volatile and semi-volatile compounds.[7] For compounds like 2-phenylpiperidine, derivatization might be necessary to enhance volatility.[3] Chiral separation is achieved using a capillary column coated with a chiral stationary phase.[8]
-
Chiral Capillary Electrophoresis (CE): An alternative to HPLC that offers high separation efficiency and consumes lower volumes of solvents and samples.[3][6] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.[4]
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from a validation study for the analytical methods discussed. These values are representative and may vary based on the specific laboratory, instrumentation, and exact method parameters.
Table 1: Comparison of Analytical Methods for Chiral Analysis of this compound
| Parameter | Chiral HPLC | Chiral GC | Chiral CE |
| Principle | Differential interaction with a chiral stationary phase.[3] | Separation of volatile compounds on a chiral capillary column.[8] | Differential migration in an electric field with a chiral selector.[3] |
| Typical Stationary Phase | Amylose or cellulose derivatives (e.g., Chiralpak®).[3] | Modified cyclodextrins (e.g., Rt-βDEXcst).[8] | Not applicable (chiral selector in electrolyte).[3] |
| Advantages | Widely applicable, robust, suitable for preparative scale.[1][5] | High resolution, sensitive.[9] | High efficiency, low sample and solvent consumption.[6] |
| Disadvantages | Can consume significant organic solvents, method development can be time-consuming.[1] | May require derivatization, limited to thermally stable compounds.[3] | Lower concentration sensitivity compared to HPLC, less suitable for preparative scale.[1] |
Table 2: Representative Validation Parameters
| Validation Parameter | Chiral HPLC | Chiral GC | Chiral CE |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 ng/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 ng/mL | 0.15 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods.[10] The following are representative protocols for the chiral analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate and quantify the enantiomers of 2-phenylpiperidine and validate the method for linearity, precision, and accuracy.[3]
-
Instrumentation: Standard HPLC system with a UV detector.[3]
-
Column: Chiralpak® IA or similar amylose-based CSP.[3]
-
Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (e.g., 80:10:10 v/v/v) with a small amount of an amine additive like diethylamine (e.g., 0.1%) to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection Wavelength: 230 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve samples in the mobile phase to a known concentration (e.g., 1 mg/mL).[3]
Chiral Gas Chromatography (GC) Protocol
Objective: To achieve enantiomeric separation and quantitative analysis of 2-phenylpiperidine.[8]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7]
-
Column: Chiral capillary column with a modified cyclodextrin-based stationary phase (e.g., Rt-βDEXcst).[8]
-
Carrier Gas: Helium at a constant flow rate.[9]
-
Oven Program: Initial temperature of 120°C, hold for 1 min, ramp at 5°C/min to 180°C, and hold for 10 min.[8]
-
Injector Temperature: 250°C.[11]
-
Detector Temperature: 250°C (FID).[11]
-
Injection Volume: 1 µL (splitless injection).[12]
-
Sample Preparation: For drug substance, dissolve in a suitable solvent like methanol. For biological matrices, a liquid-liquid extraction or solid-phase extraction may be required.[8][10]
Chiral Capillary Electrophoresis (CE) Protocol
Objective: To provide an alternative, high-efficiency method for the enantiomeric separation of 2-phenylpiperidine.[3]
-
Instrumentation: Standard CE instrument with a UV detector.[3]
-
Capillary: Fused-silica capillary.[3]
-
Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) containing a chiral selector such as a cyclodextrin derivative.[3]
-
Voltage: 20-30 kV.[3]
-
Detection: UV detection at 214 nm.[3]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
Mandatory Visualizations
The following diagrams illustrate the typical workflows for method validation and sample analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safety Operating Guide
Proper Disposal of (S)-2-phenylpiperidine: A Guide for Laboratory Professionals
(S)-2-phenylpiperidine , a versatile building block in pharmaceutical and chemical research, requires careful handling and disposal due to its potential hazards.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is crucial to be aware of its hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or within a chemical fume hood.[3][5] The following minimum PPE is required:
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard laboratory coat is necessary to protect from skin contact.[3]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol formation, use an appropriate respirator.[3]
Spill Response: In the event of a spill, immediate action is necessary. Spilled chemicals and any materials used for cleanup should be treated as hazardous waste. For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][6] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[5]
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents or strong acids.[7]
-
Container Requirements: Waste containers must be in good condition, compatible with the chemical, and kept securely closed.[8] The original container is often the most suitable for waste collection.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound " (no abbreviations), and the date accumulation began.[5]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program, which will involve a licensed chemical waste disposal company.[6][8][9]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated hazardous waste container.
-
Container Management: Ensure the waste container is properly labeled and stored in a designated satellite accumulation area.[8] Do not overfill the container.
-
Request Pickup: Once the container is full or you have no further use for the chemical, arrange for a pickup by your institution's EHS or hazardous waste management group.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.
Note on Treatment: Do not attempt to neutralize or treat this compound waste unless you have a specific, validated protocol and the necessary safety equipment. The standard and safest procedure is disposal via a licensed contractor who will use methods such as incineration at a permitted facility.[6]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅N | [2] |
| Molecular Weight | 161.24 g/mol | [2] |
| Flash Point | 110 °C (230 °F) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Hazard Classes | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2A | [2][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 95 70665-05-3 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Phenylpiperidine | C11H15N | CID 103020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Handling Protocols for (S)-2-Phenylpiperidine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of (S)-2-phenylpiperidine, a compound requiring careful management in a laboratory setting. The following procedural guidance is designed to minimize risk and ensure a safe operational environment. Adherence to these protocols is essential for all personnel involved in the handling, storage, and disposal of this chemical.
This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation. It is also harmful if swallowed[1][2]. Due to these potential hazards, the implementation of a comprehensive personal protective equipment (PPE) plan, along with strict operational and disposal procedures, is mandatory.
Personal Protective Equipment (PPE) Specifications
A multi-layered approach to PPE is required to ensure full protection against the hazards associated with this compound. The following tables summarize the recommended PPE for various laboratory operations.
Table 1: Hand Protection - Glove Recommendations
| Glove Material | Minimum Thickness | Breakthrough Time (Estimated) | Protection Level | Recommended Use |
| Butyl Rubber | 0.7 mm | > 480 minutes | High | Recommended for prolonged contact or immersion. |
| Nitrile Rubber | 0.4 mm | > 120 minutes | Moderate | Suitable for splash protection and general handling. |
| Neoprene | 0.7 mm | > 60 minutes | Moderate | Alternative for splash protection. |
Note: Breakthrough times are estimated based on data for structurally similar compounds, such as piperidine and other aromatic amines. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately after known contact.
Table 2: Eye, Face, and Body Protection
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles | To protect eyes from splashes of this compound. |
| Face Protection | Face shield (in addition to goggles) | Required when there is a significant risk of splashing or when handling larger quantities. |
| Body Protection | Flame-resistant laboratory coat | To protect skin and personal clothing from contamination[3]. |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills and falling objects[3]. |
Table 3: Respiratory Protection
| Situation | Respirator Type | Cartridge Type |
| Inadequate Ventilation | NIOSH-approved air-purifying respirator | Organic vapor cartridge with a particulate pre-filter |
| Spill or Emergency | Self-contained breathing apparatus (SCBA) | Not applicable |
Experimental Protocols: Safe Handling and Emergency Procedures
A systematic approach to handling this compound is crucial for safety.
Standard Handling Protocol:
-
Preparation: Before beginning work, ensure that all necessary PPE is readily available and in good condition. Verify that safety equipment, including a safety shower and eyewash station, is accessible and operational.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: When weighing the compound, use a balance inside a ventilated enclosure or the fume hood. During transfers, use appropriate tools to avoid generating dust or splashes.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[2][4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational and Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container for halogenated or nitrogenous organic compounds.
-
Solid Waste: Contaminated solid waste, including pipette tips, vials, and absorbent materials, must be placed in a separate, clearly labeled solid hazardous waste container.
Contaminated PPE Disposal Protocol:
-
Segregation at Source: All PPE that has come into contact with this compound is considered hazardous waste and must be segregated from general laboratory trash[5][6].
-
Containment: Place contaminated gloves, disposable lab coats, and other items into a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled with "Hazardous Waste" and the specific chemical contaminant[5][6].
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations[5]. Do not dispose of contaminated PPE in regular trash or down the drain.
Diagrams
Caption: Workflow for PPE Selection, Handling, and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
